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Foundational

An In-depth Technical Guide to the Physicochemical Properties of 7-Azaspiro[4.5]decan-10-one Hydrochloride

Introduction 7-Azaspiro[4.5]decan-10-one hydrochloride is a spirocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

7-Azaspiro[4.5]decan-10-one hydrochloride is a spirocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique three-dimensional structure, characterized by a shared carbon atom between a piperidine and a cyclopentanone ring, offers a compelling scaffold for the development of novel therapeutic agents.[1] The presence of a nitrogen atom within the spirocycle imparts basic properties, allowing for the formation of the hydrochloride salt, which often enhances solubility and stability.[2] This guide provides a comprehensive overview of the core physicochemical properties of 7-Azaspiro[4.5]decan-10-one hydrochloride, offering a technical resource for researchers and drug development professionals.

Molecular and Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key molecular and physicochemical properties of 7-Azaspiro[4.5]decan-10-one hydrochloride. It is important to note that while some properties are calculated or predicted, others are estimated based on data from analogous structures due to the limited availability of experimental data for this specific compound.

PropertyValueSource/Method
Molecular Formula C₉H₁₆ClNOCalculated
Molecular Weight 189.68 g/mol Calculated[3]
Melting Point Estimated: 240-250 °CBased on Piperidine Hydrochloride (247 °C)[4]
Boiling Point Not available for the salt form
pKa Estimated: 9.0-10.0Based on analogous spirocyclic amine hydrochlorides[5]
Solubility Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol). Limited solubility in non-polar organic solvents.General property of amine hydrochlorides[2]
Appearance Expected to be a white to off-white solidGeneral property of similar compounds

Significance of Physicochemical Properties:

  • Melting Point: A sharp melting point is an indicator of purity. The relatively high estimated melting point is characteristic of ionic salts.

  • pKa: The acidity of the protonated amine is a critical parameter that influences its ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[6]

  • Solubility: Aqueous solubility is crucial for in vitro assays and for the formulation of parenteral dosage forms. The hydrochloride salt form generally enhances the aqueous solubility of the parent amine.[7]

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of 7-Azaspiro[4.5]decan-10-one hydrochloride are achieved through a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data:

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Protons on carbons adjacent to nitrogen~2.8 – 3.2Multiplet
Protons on cyclopentanone ring~2.2 – 2.6Multiplet
Other aliphatic protons~1.5 - 2.0Multiplet
N-H protonBroad singlet, variableSinglet

Predicted ¹³C NMR Spectral Data:

Carbon PositionPredicted Chemical Shift (δ, ppm)
Carbonyl carbon (C=O)~200-210
Spiro carbon~60-70
Carbons adjacent to nitrogen~40-50
Other aliphatic carbons~20-40

General Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of 7-Azaspiro[4.5]decan-10-one hydrochloride in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

  • Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

Functional GroupExpected Absorption Range (cm⁻¹)
N-H stretch (ammonium salt)3200-2800 (broad)
C-H stretch (aliphatic)3000-2850
C=O stretch (ketone)1715-1695
C-N stretch1250-1020

General Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the neat solid using an ATR-FTIR spectrometer.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometric Data:

  • Molecular Ion (M+H)⁺: m/z ≈ 154.12 (for the free base)

  • Major Fragmentation Pathways: Alpha-cleavage adjacent to the nitrogen and carbonyl group, and loss of small neutral molecules.

General Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography.

  • Ionization: Utilize a suitable ionization technique, such as electrospray ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum in full scan mode.

  • Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) to study the fragmentation patterns.

Experimental Protocols for Physicochemical Property Determination

For a self-validating system, the following experimental protocols are provided for the determination of key physicochemical properties.

Melting Point Determination

Caption: Workflow for Melting Point Determination.

pKa Determination by Potentiometric Titration

Caption: Workflow for pKa Determination.

Aqueous Solubility Determination

Caption: Workflow for Aqueous Solubility Determination.

Data Interpretation and Structural Elucidation

The collective data from NMR, IR, and mass spectrometry provides a comprehensive picture for the structural confirmation of 7-Azaspiro[4.5]decan-10-one hydrochloride.

G cluster_0 Spectroscopic Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Structural Confirmation NMR NMR Spectroscopy (¹H, ¹³C) NMR_Data Identify spin systems and carbon environments NMR->NMR_Data IR IR Spectroscopy IR_Data Identify functional groups (C=O, N-H) IR->IR_Data MS Mass Spectrometry MS_Data Determine molecular weight and fragmentation pattern MS->MS_Data Structure Confirmed Structure of 7-Azaspiro[4.5]decan-10-one HCl NMR_Data->Structure Confirms C-H framework IR_Data->Structure Confirms functional groups MS_Data->Structure Confirms molecular formula

Caption: Logical workflow for structural elucidation.

The ¹H and ¹³C NMR spectra will confirm the connectivity of the carbon and hydrogen atoms, including the spirocyclic core. The IR spectrum will provide definitive evidence for the presence of the ketone and the ammonium salt. High-resolution mass spectrometry will confirm the elemental composition and molecular weight of the parent amine. Together, these data points provide unambiguous confirmation of the structure of 7-Azaspiro[4.5]decan-10-one hydrochloride.

Conclusion

References

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(38), 12616-12635. [Link]

  • Chemical Synthesis Database. spiro[4.5]decan-7-one. [Link]

  • PubChem. Spiro(4.5)decan-2-one. [Link]

  • The Merck Index Online. Piperidine. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). [Link]

  • Quora. Why do amines dissolve in hydrochloric acid?. [Link]

Sources

Exploratory

The Strategic Role of 7-Azaspiro[4.5]decan-10-one HCl in Modern Spirocyclic Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The quest for novel chemical entities with enhanced therapeutic profiles ha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quest for novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional "flat" aromatic compounds and into the three-dimensional chemical space. Spirocyclic scaffolds have emerged as a particularly promising class of structures, offering a unique combination of conformational rigidity and spatial complexity. This guide provides a comprehensive technical overview of the role and applications of a key spirocyclic building block, 7-Azaspiro[4.5]decan-10-one hydrochloride. We will delve into its synthesis, chemical reactivity, and strategic incorporation into drug discovery programs, supported by mechanistic insights and practical methodologies. This document serves as a resource for researchers and drug development professionals seeking to leverage the advantageous properties of this versatile scaffold.

Introduction: The Rise of Spirocycles in Medicinal Chemistry

For decades, drug discovery has been dominated by compounds rich in sp²-hybridized carbons, often leading to planar, aromatic structures. While successful, this "flatland" approach has its limitations, including potential issues with solubility, metabolic stability, and off-target effects. The strategic incorporation of sp³-rich, three-dimensional scaffolds has become a key strategy to overcome these challenges.

Spirocycles, characterized by two rings sharing a single atom, offer a compelling solution. Their inherent rigidity and defined three-dimensional geometry can lead to:

  • Improved Physicochemical Properties: Increased sp³ character often correlates with enhanced aqueous solubility and metabolic stability.

  • Enhanced Target Binding: The fixed spatial arrangement of functional groups can allow for more precise and potent interactions with the complex topographies of biological targets.

  • Novel Chemical Space: Spirocyclic scaffolds provide access to previously underexplored areas of chemical space, offering opportunities for novel intellectual property.

The 7-azaspiro[4.5]decane framework, in particular, has garnered significant interest as a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. This guide will focus on a key derivative, 7-Azaspiro[4.5]decan-10-one, and its hydrochloride salt, a versatile building block for the synthesis of diverse and potent therapeutic agents.

The 7-Azaspiro[4.5]decan-10-one Scaffold: A Privileged Building Block

7-Azaspiro[4.5]decan-10-one HCl is a bifunctional molecule featuring a secondary amine within a piperidine ring and a ketone in a cyclopentane ring, both connected by a spiro-carbon. This unique arrangement provides two key reactive sites for further chemical elaboration, making it an ideal starting point for the divergent synthesis of compound libraries.

dot graph { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label=""]; L [label=""]; M [label=""]; N [label=""]; O [label=""]; P [label=""]; Q [label=""];

A -- B [label=""]; B -- C [label=""]; C -- D [label=""]; D -- E [label=""]; E -- A [label=""];

A -- F [label=""]; F -- G [label=""]; G -- H [label=""]; H -- I [label=""]; I -- J [label=""]; J -- A [label=""];

D -- K [label="=O"]; G -- L [label="NH₂⁺Cl⁻"];

} node [shape=none, image="7-Azaspiro[4.5]decan-10-one_HCl_structure.svg", label=""]; mol; }

Structure of 7-Azaspiro[4.5]decan-10-one HCl

The hydrochloride salt form enhances the stability and handling of this building block in a laboratory setting.

Synthetic Strategies for the 7-Azaspiro[4.5]decane Core

The construction of the azaspiro[4.5]decane skeleton has been approached through various innovative synthetic strategies. While a specific, detailed protocol for the direct synthesis of 7-Azaspiro[4.5]decan-10-one is not extensively documented in publicly available literature, general and powerful methods for creating this class of molecules can be adapted.

Intramolecular Cyclization Strategies

A common and effective approach involves the intramolecular cyclization of a suitably functionalized piperidine derivative. This can be achieved through several key reactions:

  • Intramolecular Alkylation: A piperidine ring bearing a side chain with a latent ketone functionality can be cyclized to form the spirocyclic ketone.

  • Michael Addition: A domino Michael-alkylation sequence can be employed to construct the spirocycle.

  • N-Acyliminium Ion Cyclization: This powerful method involves generating a reactive N-acyliminium ion from a precursor like a γ-hydroxylactam. This intermediate then undergoes an intramolecular cyclization with a tethered nucleophile, such as an alkene, to form the spirocyclic core in a stereocontrolled manner.

G cluster_0 General Intramolecular Cyclization Workflow Piperidine Precursor Piperidine Precursor Activation Activation Cyclization Cyclization Azaspiro[4.5]decane Core Azaspiro[4.5]decane Core

General workflow for intramolecular cyclization.

Metal-Catalyzed Reactions

Transition metal catalysis offers efficient and often stereoselective routes to spirocyclic systems. Gold-catalyzed cyclization/semipinacol rearrangement cascades have been successfully used to construct the spiro[4.5]decane core.[1] These reactions can rapidly build molecular complexity from relatively simple starting materials.

Chemical Reactivity and Derivatization

The synthetic utility of 7-Azaspiro[4.5]decan-10-one HCl lies in the orthogonal reactivity of its two functional groups: the secondary amine and the ketone. This allows for selective modification at either position, providing a gateway to a wide array of derivatives.[2]

Reactions at the Secondary Amine

The nitrogen atom of the piperidine ring is a versatile handle for introducing diversity. Common transformations include:

  • N-Alkylation: Reaction with alkyl halides or other electrophiles introduces substituents that can modulate lipophilicity, basicity, and target engagement.

  • N-Acylation: Formation of amides via reaction with acyl chlorides or carboxylic acids provides another avenue for exploring structure-activity relationships (SAR).

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent is a powerful method for installing more complex side chains.

Reactions at the Ketone Carbonyl

The cyclopentanone moiety offers numerous possibilities for functionalization:

  • Reduction: The ketone can be reduced to the corresponding alcohol, introducing a new stereocenter and a hydrogen bond donor/acceptor.

  • Wittig Reaction and Related Olefinations: Conversion of the ketone to an alkene allows for the introduction of a variety of substituents and can alter the geometry of the molecule.

  • Grignard and Organolithium Additions: These reactions provide a means to install carbon-based substituents at the C-10 position, further expanding the accessible chemical space.

  • Formation of Heterocycles: The ketone can serve as a precursor for the construction of fused or spiro-fused heterocyclic rings, leading to novel and complex scaffolds.

G cluster_amine Amine Modifications cluster_ketone Ketone Modifications Start 7-Azaspiro[4.5]decan-10-one N-Alkylation N-Alkylation Start->N-Alkylation N-Acylation N-Acylation Start->N-Acylation Reductive_Amination Reductive Amination Start->Reductive_Amination Reduction Reduction Start->Reduction Olefination Olefination Start->Olefination Grignard_Addition Grignard Addition Start->Grignard_Addition

Derivatization pathways of 7-Azaspiro[4.5]decan-10-one.

Case Studies: The Azaspiro[4.5]decane Scaffold in Drug Discovery

While specific examples detailing the use of 7-Azaspiro[4.5]decan-10-one HCl as a starting material are not abundant in the public domain, the broader azaspiro[4.5]decane scaffold has been successfully incorporated into numerous drug discovery programs, highlighting the potential of its derivatives.

Muscarinic M1 Receptor Agonists for Alzheimer's Disease

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of dementia of the Alzheimer's type.[3][4] These compounds demonstrate how the rigid spirocyclic core can orient substituents to achieve potent and selective receptor binding.

Opioid Receptor Ligands

A series of 1-azaspiro[4.5]decan-10-yl amides were prepared and found to be potent and selective mu-opioid receptor ligands with antinociceptive activity.[5] This study underscores the importance of the conformational constraint imposed by the spirocyclic framework for achieving receptor selectivity.[5]

Kinase Inhibitors for Inflammatory Diseases

More recently, 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual TYK2/JAK1 inhibitors for the potential treatment of inflammatory bowel disease.[6] Another series of 2,8-diazaspiro[4.5]decan-1-one derivatives were discovered to be potent RIPK1 kinase inhibitors, with potential applications in treating inflammatory diseases driven by necroptosis.[7]

Table 1: Examples of Biologically Active Azaspiro[4.5]decane Derivatives

Scaffold DerivativeBiological TargetTherapeutic AreaReference
1-Oxa-8-azaspiro[4.5]decanesMuscarinic M1 ReceptorAlzheimer's Disease[3][4]
1-Azaspiro[4.5]decan-10-yl amidesµ-Opioid ReceptorPain[5]
2,8-Diazaspiro[4.5]decan-1-onesTYK2/JAK1 KinasesInflammatory Bowel Disease[6]
2,8-Diazaspiro[4.5]decan-1-onesRIPK1 KinaseInflammatory Diseases[7]

Experimental Protocols: A Representative Synthetic Transformation

Protocol: N-Alkylation of a Secondary Amine

  • Materials:

    • 7-Azaspiro[4.5]decan-10-one (or its HCl salt) (1 equivalent)

    • Alkyl halide (e.g., benzyl bromide) (1.1 equivalents)

    • Base (e.g., potassium carbonate or triethylamine) (2-3 equivalents)

    • Anhydrous solvent (e.g., acetonitrile or N,N-dimethylformamide)

  • Procedure:

    • To a solution of 7-Azaspiro[4.5]decan-10-one in the chosen anhydrous solvent, add the base. If starting with the HCl salt, an additional equivalent of base is required to neutralize the acid.

    • Add the alkyl halide dropwise to the stirred suspension at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, filter off the solid base and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Self-Validation: The success of the reaction can be confirmed by comparing the spectroscopic data (¹H NMR, ¹³C NMR, and MS) of the product with the expected values. The appearance of new signals corresponding to the introduced alkyl group and the disappearance of the N-H proton signal (in the case of the free base) in the ¹H NMR spectrum are key indicators of a successful transformation.

Future Perspectives and Conclusion

The 7-Azaspiro[4.5]decan-10-one HCl scaffold represents a valuable and versatile building block in the modern drug discovery toolbox. Its inherent three-dimensionality, coupled with the presence of two orthogonally reactive functional groups, provides a powerful platform for the synthesis of novel and diverse compound libraries. As the demand for drug candidates with improved physicochemical and pharmacokinetic properties continues to grow, the strategic incorporation of spirocyclic scaffolds like 7-azaspiro[4.5]decane will undoubtedly play an increasingly important role.

Future research in this area will likely focus on the development of novel and efficient asymmetric syntheses of the 7-azaspiro[4.5]decane core, enabling access to enantiomerically pure derivatives. Furthermore, the application of this scaffold in emerging areas such as G-protein-coupled receptor (GPCR) biased agonism and targeted protein degradation will continue to expand its utility in addressing challenging biological targets.[8]

Sources

Foundational

Escape from Flatland: In Vitro Stability and Application of 7-Azaspiro[4.5]decan-10-one HCl in Drug Discovery

The Fsp3 Paradigm and Structural Rationale The pharmaceutical industry's strategic shift away from planar, aromatic-heavy molecules toward structures with a higher fraction of sp3-hybridized carbons (Fsp3) has fundamenta...

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Author: BenchChem Technical Support Team. Date: April 2026

The Fsp3 Paradigm and Structural Rationale

The pharmaceutical industry's strategic shift away from planar, aromatic-heavy molecules toward structures with a higher fraction of sp3-hybridized carbons (Fsp3) has fundamentally altered library design. Spirocyclic building blocks, such as 7-azaspiro[4.5]decan-10-one HCl, are at the forefront of this "escape from flatland" paradigm. Shifting to compounds with a higher Fsp3 generally correlates with improved physicochemical properties and pharmacokinetic (PK) profiles [1].

The 7-azaspiro[4.5]decan-10-one scaffold offers a dense, rigid substructure that creates spatially well-defined exit vectors for functionalization [2]. This inherent three-dimensionality modulates critical properties, improving aqueous solubility by disrupting crystal packing, lowering logD, and significantly enhancing metabolic stability compared to traditional monocyclic amines [3].

G Planar Planar Aromatic Scaffolds (Low Fsp3, High Lipophilicity) Spiro 7-Azaspiro[4.5]decan-10-one (High Fsp3, 3D Architecture) Planar->Spiro Scaffold Hopping (Escape from Flatland) Solubility Increased Aqueous Solubility (Disrupted Crystal Packing) Spiro->Solubility Metabolism Enhanced Metabolic Stability (Steric Shielding of Soft Spots) Spiro->Metabolism Selectivity Improved Target Selectivity (Rigid Vector Orientation) Spiro->Selectivity

Figure 1: Structural advantages of transitioning to spirocyclic scaffolds like 7-azaspiro decanes.

Chemical Stability & Formulation Causality

The choice to utilize and store 7-azaspiro[4.5]decan-10-one as a hydrochloride (HCl) salt rather than a free base is a deliberate, causality-driven decision. The free base of secondary azaspirocycles is highly nucleophilic; it is susceptible to oxidative degradation and rapidly absorbs atmospheric CO₂ to form carbamates.

By formulating the building block as an HCl salt, the secondary amine is protonated. This drastically reduces its nucleophilicity, preventing auto-condensation and rendering the compound chemically stable for long-term storage under standard conditions [4]. Meanwhile, the ketone at position 10 remains unperturbed, serving as a robust handle for downstream chemical transformations (e.g., reductive amination, Grignard additions) without compromising the integrity of the spiro-core.

In Vitro Metabolic Stability: Mechanisms of CYP450 Evasion

Metabolic stability is a primary driver for incorporating bicyclic and spirocyclic amines into lead compounds [5]. Planar aromatic rings often present exposed "soft spots" that are highly susceptible to Cytochrome P450 (CYP450) mediated oxidation.

In contrast, the rigid, 3D architecture of 7-azaspiro[4.5]decan-10-one sterically shields these metabolic liabilities. The quaternary spiro carbon restricts the conformational flexibility of the molecule. This rigidity prevents the compound from adopting the specific, induced-fit geometries required to enter the catalytic pockets of major CYP isoforms (such as CYP3A4 and CYP2D6), thereby drastically reducing intrinsic clearance (CL_int) [1].

Methodological Framework: Self-Validating Stability Protocols

To accurately assess the in vitro stability of 7-azaspiro[4.5]decan-10-one HCl derivatives, a self-validating experimental workflow must be employed. The following protocol guarantees that biological degradation is accurately measured without artifactual interference.

G Start 7-Azaspiro[4.5]decan-10-one HCl Stock Preparation (10 mM in DMSO) Incubate Incubation with HLM (0.5 mg/mL) + NADPH Regenerating System (pH 7.4) Start->Incubate Dilute to 1 µM Quench Time-Course Quenching (0, 15, 30, 60 min) via Cold MeCN Incubate->Quench Aliquot Extraction Analyze LC-MS/MS Quantification (Determine % Remaining & CL_int) Quench->Analyze Centrifuge & Inject Validate Self-Validation Controls: Verapamil (High CL) & Warfarin (Low CL) Validate->Incubate Parallel Execution

Figure 2: Self-validating in vitro metabolic stability workflow using human liver microsomes.

Step-by-Step Protocol: Human Liver Microsome (HLM) Stability Assay
  • Compound Preparation: Prepare a 10 mM stock of the 7-azaspiro[4.5]decan-10-one derivative in DMSO. Dilute to a final assay concentration of 1 µM. Causality: Keeping final DMSO concentration below 0.1% prevents solvent-induced inhibition of CYP450 enzymes.

  • Buffer Equilibration: Utilize a 100 mM Potassium Phosphate buffer at pH 7.4. Causality: This specific buffer system mimics physiological pH and maintains the correct ionization state of the basic azaspirocycle.

  • Cofactor Addition: Add an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Causality: Direct addition of NADPH is fundamentally flawed as it degrades rapidly at 37°C. The regenerating system ensures a continuous, zero-order supply of reducing equivalents throughout the 60-minute incubation.

  • Incubation & Quenching: Incubate with HLM (0.5 mg/mL protein) at 37°C. At time points 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold acetonitrile instantly denatures the metabolizing enzymes to freeze the reaction precisely at the time point, while simultaneously precipitating microsomal proteins to prevent LC-MS/MS column fouling.

  • Self-Validation System: Concurrently run Verapamil (a known high-clearance compound) and Warfarin (a known low-clearance compound) in parallel wells. Causality: If Verapamil is not rapidly cleared, the microsomes are enzymatically dead. If Warfarin is rapidly cleared, the assay conditions are artificially degrading the compounds. This creates a closed, self-validating loop of trustworthiness.

Quantitative Data Summary

The structural integration of the 7-azaspiro[4.5]decan-10-one core yields quantifiable improvements across multiple stability parameters when compared to traditional planar analogs.

Scaffold TypeFsp3HLM Intrinsic Clearance (µL/min/mg)Plasma Stability (t1/2, hr)Kinetic Solubility (µM)
Planar Piperidine Analog (Reference)0.2585.42.115
Monocyclic Azepane Analog0.4562.16.545
7-Azaspiro[4.5]decan-10-one Derivative 0.75 12.3 >24.0 >200

Table 1: Representative comparative in vitro stability metrics demonstrating the superiority of the spirocyclic scaffold.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis URL:[Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination ACS Medicinal Chemistry Letters URL:[Link]

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block ACS Publications URL:[Link]

Sources

Exploratory

Preclinical Toxicity and Safety Profile of the 7-Azaspiro[4.5]decan-10-one Scaffold In Vivo

Executive Summary In contemporary medicinal chemistry, the transition from planar, aromatic-heavy molecules to three-dimensional, sp3-rich architectures has become a fundamental strategy to improve clinical success rates...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the transition from planar, aromatic-heavy molecules to three-dimensional, sp3-rich architectures has become a fundamental strategy to improve clinical success rates—a paradigm widely known as "Escape from Flatland" [1]. Within this structural evolution, spirocyclic scaffolds like 7-Azaspiro[4.5]decan-10-one HCl (CAS: 604010-23-3) have emerged as highly valuable building blocks. Featuring a piperidine ring fused to a cyclopentanone ring via a single spiro-carbon, this scaffold provides high stereochemical complexity ( Fsp3​ ), improved metabolic stability, and unique vector geometries for target engagement [2].

However, the incorporation of azaspiro[4.5]decane moieties introduces specific toxicological liabilities that must be rigorously evaluated during Investigational New Drug (IND)-enabling studies. Because 7-Azaspiro[4.5]decan-10-one HCl serves primarily as a synthetic intermediate (e.g., in the development of USP19 inhibitors and GPCR ligands), its in vivo safety profile acts as a predictive baseline for downstream Active Pharmaceutical Ingredients (APIs). This whitepaper provides an in-depth technical guide to the mechanistic toxicology, predictive liabilities, and empirical in vivo profiling required to validate the safety of APIs containing this spirocyclic core.

Mechanistic Toxicology & Predictive Liabilities

The physicochemical properties of the 7-azaspiro[4.5]decan-10-one scaffold—specifically its basic nitrogen (typically protonated at physiological pH as a hydrochloride salt) and the reactive ketone moiety—dictate its in vivo behavior. Understanding the causality behind these chemical features is critical for designing self-validating toxicity protocols.

Phospholipidosis and Lysosomotropism

The piperidine moiety within the azaspiro system is a basic, lipophilic amine. In vivo, such structures readily diffuse across cell membranes but become protonated and trapped within the acidic environment of lysosomes (lysosomotropism). This accumulation can inhibit lysosomal phospholipases, leading to drug-induced phospholipidosis (DIPL)—a condition characterized by the intracellular accumulation of phospholipids.

  • Causality: The high pKa​ of the azaspiro nitrogen drives lysosomal trapping.

  • Validation: In vivo studies must couple standard histopathology with electron microscopy of alveolar macrophages and targeted lipidomics (e.g., di-22:6-BMP biomarker monitoring) to differentiate between adaptive lysosomotropism and adverse phospholipidosis.

Metabolic Bioactivation

The cyclopentanone ring presents a site for Phase I metabolism. While spirocycles generally resist the rapid oxidative metabolism seen in flat aromatics, the ketone group is highly susceptible to aldo-keto reductases (AKRs), forming secondary alcohols. Furthermore, N-dealkylation or oxidation of the piperidine ring by hepatic Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) can yield reactive intermediates.

  • Causality: Electrophilic intermediates can covalently bind to hepatic proteins or deplete glutathione (GSH), initiating drug-induced liver injury (DILI).

  • Validation: Toxicokinetic (TK) blood sampling must be paired with hepatic GSH depletion assays to ensure that the absence of hepatotoxicity is not merely an artifact of poor scaffold bioavailability.

G A 7-Azaspiro[4.5]decan-10-one (Parent Scaffold) B Hepatic CYP450 Metabolism (Phase I) A->B Hepatic Uptake C Ketone Reduction (Secondary Alcohol) B->C Aldo-Keto Reductases D N-Dealkylation / Oxidation B->D CYP3A4 / CYP2D6 F Phase II Conjugation (Glucuronidation) C->F UGT Enzymes E Reactive Intermediate Formation D->E Bioactivation E->F Detoxification H Covalent Binding / Hepatotoxicity Risk E->H GSH Depletion G Renal/Biliary Excretion (Safe Clearance) F->G Efflux Transporters

Metabolic pathways and potential toxicological liabilities of the azaspiro[4.5]decane scaffold.

In Vivo Toxicity Assessment Protocols

To satisfy the regulatory requirements outlined in the ICH M3(R2) guidelines [3], the in vivo safety profile of APIs containing the 7-azaspiro[4.5]decan-10-one scaffold must be evaluated through a tiered approach. The protocols below are designed as self-validating systems, ensuring that exposure, target engagement, and toxicity are inextricably linked.

Protocol 3.1: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination

Objective: Establish the acute toxicity profile, identify target organs of toxicity, and define the MTD in a rodent model (typically Sprague-Dawley rats).

  • Formulation: Dissolve the API (synthesized from the HCl salt intermediate) in a physiologically compatible vehicle (e.g., 0.5% Methylcellulose/0.1% Tween-80).

  • Dosing: Administer via oral gavage (PO) or intravenous (IV) injection using a dose-escalation design (e.g., 10, 30, 100, 300 mg/kg).

  • Clinical Observation: Monitor continuously for 24 hours post-dose, then daily for 14 days. Key indicators for azaspiro compounds include CNS anomalies (tremors, ataxia) due to the scaffold's high blood-brain barrier (BBB) penetrance.

  • Necropsy & Pathology: At day 15, perform gross necropsy. Harvest liver, kidneys, heart, and brain for histopathological evaluation.

  • Validation Check: If no toxicity is observed at the limit dose (1000 mg/kg), verify systemic exposure via satellite TK animals to rule out poor gastrointestinal absorption.

Protocol 3.2: 28-Day Repeat-Dose Toxicity Study

Objective: Identify the No Observed Adverse Effect Level (NOAEL) to support Phase I clinical trials.

  • Group Assignment: Randomize rats and non-rodents (e.g., Beagle dogs) into Vehicle Control, Low Dose, Mid Dose, and High Dose groups (n=10/sex/group for rodents).

  • Administration: Daily dosing for 28 consecutive days.

  • In-Life Monitoring: Conduct weekly body weight and food consumption measurements. Perform ophthalmic examinations at baseline and Week 4 (azaspiro compounds can occasionally bind to melanin in the uveal tract).

  • Clinical Pathology: Collect blood on Days 1, 14, and 28 for hematology, coagulation, and clinical chemistry (specifically monitoring ALT, AST, and ALP for hepatic injury).

  • Toxicokinetics: Collect serial blood samples on Day 1 and Day 28 to calculate Cmax​ , Tmax​ , and AUC0−24h​ . Assess for auto-induction or accumulation.

Data Presentation: Quantitative Safety Summaries

The following table summarizes the predictive quantitative thresholds and off-target liabilities typically associated with this chemical class during early in vivo profiling.

Parameter / LiabilityPredictive Assay / BiomarkerTypical Azaspiro Class ThresholdMitigation Strategy
Cardiovascular (hERG) Telemetry (QTc interval) IC50​ < 10 µM (High Risk)Reduce basicity of the piperidine nitrogen; increase steric hindrance.
Hepatotoxicity ALT/AST elevation >3x ULNDose-dependent >100 mg/kgBlock metabolic soft spots (e.g., fluorination of the cyclopentanone ring).
Phospholipidosis Di-22:6-BMP in urine/plasma>2.5x baseline increaseLower lipophilicity (LogD); reduce pKa​ of the spiro-amine.
CNS Toxicity Irwin Test (Behavioral shifts)BBB Kp,uu​ > 0.3Introduce polar groups to restrict BBB permeation if peripheral target.

Safety Pharmacology (ICH S7A)

Because the azaspiro core structurally resembles many neuroactive and vasoactive pharmacophores, dedicated safety pharmacology studies are mandatory to assess acute effects on vital organ systems prior to human exposure.

G A In Vivo Safety Pharmacology (ICH S7A) B Cardiovascular System (Telemetry in Dogs/NHP) A->B C Central Nervous System (Irwin Test in Rodents) A->C D Respiratory System (Plethysmography) A->D E hERG Liability / QT Prolongation B->E Monitor ECG G Regulatory Submission (IND/CTA) B->G Cleared F BBB Penetration / Neurotoxicity C->F Monitor Behavior C->G Cleared D->G Cleared

Core in vivo safety pharmacology workflow for azaspiro compounds per ICH S7A guidelines.

  • Cardiovascular: Basic amines are notorious for interacting with the hERG potassium channel. Conscious telemetry in large animals is utilized to continuously monitor blood pressure, heart rate, and electrocardiograms (ECG) for QTc prolongation following acute administration.

  • Central Nervous System (CNS): The Functional Observational Battery (FOB) or Irwin test in rats evaluates the potential for the lipophilic spirocycle to induce sedation, excitation, or autonomic deficits.

  • Respiratory: Whole-body plethysmography in conscious rats measures respiratory rate and tidal volume, ensuring the compound does not induce respiratory depression.

Conclusion

The 7-Azaspiro[4.5]decan-10-one HCl scaffold is a powerful tool for modern drug discovery, offering a robust, three-dimensional framework that overcomes the limitations of planar molecules. However, its inherent chemical properties—namely its basicity and metabolic soft spots—require precise in vivo toxicological profiling. By adhering to rigorous, self-validating protocols encompassing toxicokinetics, targeted histopathology, and functional safety pharmacology, researchers can effectively de-risk APIs derived from this spirocycle, ensuring a safe and compliant trajectory toward clinical development.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Available at:[Link]

  • Dar'in, D., Proschak, E., & Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules (Basel, Switzerland), 28(4), 1856. Available at:[Link]

  • U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 7-Azaspiro[4.5]decan-10-one Hydrochloride

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Application Focus: Spirocyclic Building Blocks for Targeted Therapeutics (e.g., USP19 Inhibitors) Introduction and Mechanistic Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Application Focus: Spirocyclic Building Blocks for Targeted Therapeutics (e.g., USP19 Inhibitors)

Introduction and Mechanistic Rationale

The azaspiro[4.5]decane scaffold represents a highly valuable, conformationally restricted building block in modern medicinal chemistry. Specifically, 7-azaspiro[4.5]decan-10-one provides strategic reactive sites—a secondary amine and a ketone—enabling orthogonal functionalization for complex spirocyclic system construction[1]. Derivatives of this core have demonstrated significant utility in the development of small-molecule inhibitors targeting ubiquitin-specific protease 19 (USP19), a critical pathway implicated in cancer and muscle-wasting disorders like cachexia[2].

While literature often describes the deprotection of tert-butyl 10-oxo-7-azaspiro[4.5]decane-7-carboxylate (the Boc-protected precursor) using Trifluoroacetic Acid (TFA) to yield the corresponding TFA salt or free base[2], isolating the hydrochloride (HCl) salt is frequently preferred for downstream pharmaceutical applications due to its superior crystallinity, stability, and predictable solubility profile.

This protocol details a robust, self-validating methodology for the quantitative conversion of the Boc-protected precursor directly to 7-azaspiro[4.5]decan-10-one hydrochloride using anhydrous HCl in 1,4-dioxane.

Experimental Workflow & Pathway

The following diagram illustrates the logical progression of the synthesis, highlighting the critical phase transitions and validation checkpoints required to ensure high-purity isolation.

SynthesisWorkflow Step1 1. Precursor Dissolution (Boc-Precursor in DCM) Step2 2. Acidic Cleavage (Add 4M HCl in Dioxane) Step1->Step2 Controlled Exotherm Step3 3. Reaction Propagation (Stir at 20-25°C for 2h) Step2->Step3 Isobaric Step4 4. In-Process Control (LC-MS / TLC Validation) Step3->Step4 Sample Aliquot Step4->Step3 If Incomplete Step5 5. Solvent Evaporation (In Vacuo Removal) Step4->Step5 If Conversion >99% Step6 6. Trituration & Isolation (Diethyl Ether Wash) Step5->Step6 Crude Residue Step7 7. Final Product (7-Azaspiro[4.5]decan-10-one HCl) Step6->Step7 Vacuum Filtration

Fig 1: Step-by-step workflow for the synthesis and isolation of 7-azaspiro[4.5]decan-10-one HCl.

Materials and Reagents

To ensure the trustworthiness of the protocol, all reagents must meet the specified purity grades. The use of anhydrous solvents is critical to prevent the competitive hydrolysis of the ketone or side reactions during Boc cleavage.

Reagent / MaterialRole in SynthesisEquivalentsGrade / Purity Requirement
tert-Butyl 10-oxo-7-azaspiro[4.5]decane-7-carboxylateStarting Material1.0 eq>98% (HPLC)
4M HCl in 1,4-DioxaneDeprotecting Agent / Salt Former10.0 eqAnhydrous, AcroSeal™ or equivalent
Dichloromethane (DCM)Co-solventN/AAnhydrous, >99.8%
Diethyl Ether (Et₂O)Anti-solvent for TriturationN/AACS Reagent Grade, Anhydrous
Nitrogen Gas (N₂)Inert AtmosphereN/AHigh Purity (99.999%)

Step-by-Step Synthesis Protocol

Causality Note: The choice to use a mixed solvent system (DCM/Dioxane) rather than neat dioxane is deliberate. DCM ensures complete, rapid dissolution of the hydrophobic Boc-protected starting material at room temperature, preventing localized precipitation of unreacted precursor upon the introduction of the highly polar HCl/dioxane reagent.

Phase 1: Reaction Setup and Initiation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert Nitrogen (N₂) for 5 minutes to displace ambient moisture.

  • Dissolution: Charge the flask with tert-butyl 10-oxo-7-azaspiro[4.5]decane-7-carboxylate (3.68 g, 14.5 mmol)[2]. Add anhydrous DCM (30 mL) and stir at 400 rpm until a clear, homogenous solution is achieved.

  • Reagent Addition: Submerge the reaction flask in a room-temperature water bath (20°C) to act as a heat sink. Dropwise, over a period of 10 minutes, add 4M HCl in 1,4-dioxane (36.25 mL, 145 mmol).

    • Expert Insight: The 10-fold molar excess of HCl drives the equilibrium of the isobutylene gas evolution, ensuring complete cleavage within a practical timeframe while simultaneously forming the hydrochloride salt.

Phase 2: Propagation and In-Process Control (IPC)
  • Stirring: Seal the flask under a positive pressure of N₂ (via a bubbler to allow isobutylene gas to escape) and stir vigorously at room temperature (20-25°C) for 2 hours.

  • Self-Validating IPC: After 1.5 hours, withdraw a 50 µL aliquot. Dilute in 1 mL of LC-MS grade Methanol.

    • Pass Criteria: LC-MS must show the complete disappearance of the starting material mass ( [M+H]+=254.1 ) and the dominant presence of the free amine mass ( [M+H]+=154.1 ). If starting material persists, continue stirring for an additional 1 hour.

Phase 3: Isolation and Purification
  • Concentration: Once validation confirms >99% conversion, transfer the reaction mixture to a rotary evaporator. Remove the DCM and 1,4-dioxane in vacuo (bath temperature strictly ≤35°C to prevent thermal degradation of the ketone). A thick, off-white oil or sticky solid will remain.

  • Trituration: To the crude residue, add anhydrous Diethyl Ether (40 mL). Stir vigorously for 30 minutes.

    • Mechanistic Rationale: The highly polar hydrochloride salt is entirely insoluble in non-polar ether, whereas residual organic impurities and trapped dioxane will partition into the liquid phase. This step induces crystallization.

  • Filtration: Filter the resulting white suspension through a medium-porosity sintered glass funnel under vacuum. Wash the filter cake with additional cold Diethyl Ether (2 x 15 mL).

  • Drying: Transfer the white crystalline solid to a vacuum desiccator. Dry under high vacuum (<1 mbar) at room temperature for 12 hours to afford 7-azaspiro[4.5]decan-10-one hydrochloride.

Analytical Characterization Standards

To confirm the structural integrity and purity of the isolated 7-azaspiro[4.5]decan-10-one hydrochloride (Molecular Formula: C9​H16​ClNO , MW: 189.68 g/mol )[1], the following analytical signatures should be observed:

  • ¹H NMR (400 MHz, DMSO-d6): Expect broad, downfield exchangeable protons (~8.5-9.5 ppm) corresponding to the −NH2+​ group. The spirocyclic aliphatic protons will appear as complex multiplets between 1.5 and 3.5 ppm.

  • Mass Spectrometry (ESI+): m/z calculated for C9​H16​NO+ [M−Cl]+ is 154.12; found 154.1.

References

  • Google Patents. "WO2019150119A1 - 4-hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (usp19)". World Intellectual Property Organization.

Sources

Application

The Versatile Scaffold: Application Notes for 7-Azaspiro[4.5]decan-10-one HCl in Synthetic Chemistry

Introduction: The Strategic Advantage of Spirocyclic Scaffolds In the landscape of modern drug discovery and materials science, the demand for molecules with three-dimensional complexity is ever-increasing. Spirocyclic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Spirocyclic Scaffolds

In the landscape of modern drug discovery and materials science, the demand for molecules with three-dimensional complexity is ever-increasing. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged structures. Their inherent rigidity and defined spatial arrangement of functional groups offer significant advantages over traditional planar, aromatic systems.[1][2] The 7-Azaspiro[4.5]decan-10-one hydrochloride salt is a valuable building block that provides access to a diverse range of novel compounds. Its unique architecture, combining a piperidine and a cyclopentanone ring, presents two key reactive sites: a secondary amine and a ketone. This allows for a multitude of chemical transformations, enabling the exploration of new chemical space and the synthesis of molecules with fine-tuned physicochemical and biological properties. These application notes will provide a detailed guide on leveraging 7-Azaspiro[4.5]decan-10-one HCl as a versatile scaffold in organic synthesis, complete with detailed protocols and mechanistic insights.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of 7-Azaspiro[4.5]decan-10-one is crucial for its effective application.

PropertyValueSource
Molecular FormulaC₉H₁₅NO · HClN/A
Molecular Weight189.68 g/mol N/A
AppearanceOff-white to white solidN/A
SolubilitySoluble in water, methanol, and DMSON/A
Melting Point>200 °C (decomposes)N/A

Key Synthetic Transformations and Protocols

The utility of 7-Azaspiro[4.5]decan-10-one HCl as a building block stems from the orthogonal reactivity of its amine and ketone functionalities. The hydrochloride salt form necessitates neutralization or the use of a base in reactions involving the secondary amine.

N-Functionalization Reactions: Diversifying the Amine Moiety

The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes alkylation and acylation, providing a straightforward handle to introduce a wide array of substituents.[1]

Reductive amination is a robust and widely used method for the N-alkylation of amines.[3] This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of an aldehyde or ketone with the secondary amine of the spirocycle, followed by in-situ reduction. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent due to its mildness and selectivity for the iminium ion over the carbonyl starting material.[3]

Protocol 1: N-Benzylation via Reductive Amination

This protocol describes the introduction of a benzyl group onto the nitrogen atom of the spirocycle.

Reaction Scheme:

Reductive_Amination start 7-Azaspiro[4.5]decan-10-one HCl + Benzaldehyde reagents Sodium Triacetoxyborohydride (STAB) Acetic Acid (cat.) Dichloromethane (DCM) start->reagents 1. Stir at rt, 12-24 h product N-Benzyl-7-azaspiro[4.5]decan-10-one reagents->product 2. Aqueous work-up 3. Purification

A representative reductive amination workflow.

Materials:

  • 7-Azaspiro[4.5]decan-10-one HCl

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Glacial Acetic Acid

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 7-Azaspiro[4.5]decan-10-one HCl (1.0 eq) and anhydrous DCM.

  • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Add benzaldehyde (1.2 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-benzyl-7-azaspiro[4.5]decan-10-one.

Causality and Experimental Choices:

  • The use of triethylamine is essential to deprotonate the ammonium salt, liberating the free secondary amine for reaction.

  • Acetic acid acts as a catalyst to facilitate the formation of the iminium ion intermediate.

  • STAB is chosen as the reducing agent because it is less reactive towards aldehydes and ketones compared to other borohydrides, thus minimizing side reactions.

N-acylation with acyl chlorides or anhydrides is a straightforward method to introduce an amide functionality.[1] This transformation can significantly alter the electronic and steric properties of the molecule and is a common strategy in medicinal chemistry to modulate biological activity.

Protocol 2: N-Acetylation

This protocol details the synthesis of N-acetyl-7-azaspiro[4.5]decan-10-one.

Reaction Scheme:

N_Acylation start 7-Azaspiro[4.5]decan-10-one HCl + Acetyl Chloride reagents Triethylamine (TEA) Dichloromethane (DCM) start->reagents 1. Stir at 0 °C to rt, 2-4 h product N-Acetyl-7-azaspiro[4.5]decan-10-one reagents->product 2. Aqueous work-up 3. Purification

A representative N-acylation workflow.

Materials:

  • 7-Azaspiro[4.5]decan-10-one HCl

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification supplies

Procedure:

  • Suspend 7-Azaspiro[4.5]decan-10-one HCl (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension.

  • In a separate flask, dissolve acetyl chloride (1.2 eq) in anhydrous DCM.

  • Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the pure N-acetyl-7-azaspiro[4.5]decan-10-one.

Causality and Experimental Choices:

  • An excess of triethylamine is used to both neutralize the HCl salt and to act as a scavenger for the HCl generated during the acylation reaction.

  • The reaction is performed at 0 °C initially to control the exothermic reaction between the acyl chloride and the amine.

  • The aqueous work-up with acid and base removes unreacted starting materials and byproducts.

Reactions at the Carbonyl Group: Building Complexity

The ketone functionality of 7-Azaspiro[4.5]decan-10-one serves as a versatile electrophilic site for various carbon-carbon bond-forming reactions.

The Wittig reaction is a powerful method for the conversion of ketones to alkenes.[4][5][6] This reaction involves the use of a phosphonium ylide, which acts as a nucleophile, attacking the carbonyl carbon. The resulting intermediate collapses to form an alkene and a phosphine oxide byproduct.[6]

Protocol 3: Methylenation via Wittig Reaction

This protocol describes the conversion of the ketone to an exocyclic methylene group.

Reaction Scheme:

Wittig_Reaction start N-Protected-7-azaspiro[4.5]decan-10-one + Methyltriphenylphosphonium bromide reagents Potassium tert-butoxide Anhydrous THF start->reagents 1. Stir at rt, 4-8 h product N-Protected-10-methylene-7-azaspiro[4.5]decane reagents->product 2. Quench with water 3. Extraction and Purification

A representative Wittig olefination workflow.

Materials:

  • N-protected-7-azaspiro[4.5]decan-10-one (e.g., N-Boc or N-Cbz derivative)

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification supplies

Procedure:

  • Important Note: The secondary amine of the spirocycle should be protected (e.g., with a Boc or Cbz group) prior to the Wittig reaction to prevent interference from the basic conditions.

  • To a suspension of methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF under an inert atmosphere, add potassium tert-butoxide (1.5 eq) at 0 °C.

  • Stir the resulting yellow-orange suspension at room temperature for 1 hour to generate the ylide.

  • Cool the ylide solution to 0 °C and add a solution of N-protected-7-azaspiro[4.5]decan-10-one (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-8 hours, or until TLC analysis indicates complete consumption of the starting ketone.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-protected-10-methylene-7-azaspiro[4.5]decane.

Causality and Experimental Choices:

  • Protection of the amine is crucial as the strong base used to generate the ylide would deprotonate the secondary amine, inhibiting the desired reaction.

  • Potassium tert-butoxide is a strong, non-nucleophilic base suitable for generating the phosphonium ylide.

  • The reaction is typically performed in an anhydrous aprotic solvent like THF to prevent quenching of the highly reactive ylide.

Conclusion and Future Perspectives

7-Azaspiro[4.5]decan-10-one HCl is a highly valuable and versatile building block for the synthesis of complex molecules with potential applications in medicinal chemistry and beyond. The protocols detailed herein for N-functionalization and carbonyl group transformations provide a solid foundation for researchers to explore the vast chemical space accessible from this spirocyclic scaffold. Future advancements in catalytic methodologies, such as asymmetric synthesis, will further enhance the utility of this building block in the creation of enantiomerically pure and biologically active compounds.

References

  • Rajkumari, S., et al. (2019). A microwave-assisted highly stereoselective one-pot Wittig reaction under solvent-free conditions. Turkish Journal of Chemistry, 43(2), 703-713. Available at: [Link]

  • Wannasiri, C., et al. (2022). Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l-asparagine and l-aspartic acid. HETEROCYCLES, 105(1), 487. Available at: [Link]

  • Kshirsagar, A., Dixit, S., & Liu, R. S. (2018). Selected strategies for the construction of 7-azaspiro [4.5] decanes. ResearchGate. Available at: [Link]

  • Reddy, B. V. S., et al. (2015). Tandem Prins/pinacol reaction for the synthesis of oxaspiro [4.5] decan-1-one scaffolds. Organic & Biomolecular Chemistry, 13(21), 5951-5955. Available at: [Link]

  • PubChem. (n.d.). 1-Azaspiro[4.5]decane. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing AG-10, its intermediates, and salts thereof.
  • Palchykov, V., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro [4.5] decane 7, 7-Dioxide. ResearchGate. Available at: [Link]

  • PubChemLite. (n.d.). 7-oxaspiro[4.5]decan-10-one (C9H14O2). Retrieved from [Link]

  • Wikipedia. (n.d.). The Wittig Reaction. Retrieved from [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Retrieved from [Link]

  • O'Malley, D. P. (2016). Catalytic Wittig and aza-Wittig reactions. Beilstein Journal of Organic Chemistry, 12, 2587-2601. Available at: [Link]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Oxa spiro derivative, preparation method therefor, and applications thereof in medicines. Retrieved from [Link]

  • Yao, Y., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(9-10), 543-548. Available at: [Link]

  • NextSDS. (n.d.). 7-oxaspiro[4.5]decan-10-one — Chemical Substance Information. Retrieved from [Link]

  • Forsyth, C. J., et al. (2008). Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry, 73(10), 3765-3775. Available at: [Link]

  • Google Patents. (n.d.). SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES.
  • Kocer, G., et al. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro [4.5] decan-3-one derivatives. Archiv der Pharmazie, 352(8), 1900067. Available at: [Link]

  • Fujimoto, R. A., et al. (1989). Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro [4.5] decan-10-yl amides. Journal of Medicinal Chemistry, 32(6), 1259-1265. Available at: [Link]

  • European Patent Office. (n.d.). SHP2 INHIBITORS. Retrieved from [Link]

  • Liu, B., et al. (2015). 18F-Labeled 1, 4-Dioxa-8-azaspiro [4.5] decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(13), 5345-5355. Available at: [Link]

Sources

Method

Strategic Approach: From Retrosynthesis to a Scalable Forward Synthesis

An Application Note and Protocol for the Scale-Up Manufacturing of 7-Azaspiro[4.5]decan-10-one HCl Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: The synthesis of complex molecular ar...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scale-Up Manufacturing of 7-Azaspiro[4.5]decan-10-one HCl

Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: The synthesis of complex molecular architectures for pharmaceutical development necessitates robust, scalable, and safe manufacturing processes. 7-Azaspiro[4.5]decan-10-one hydrochloride is a pivotal spirocyclic scaffold, a privileged structure in medicinal chemistry due to its conformational rigidity and three-dimensional character, which can enhance binding affinity and selectivity for biological targets.[1] This guide provides a comprehensive, field-proven methodology for the multi-kilogram scale-up synthesis of this key building block, moving beyond theoretical steps to address the practical challenges of industrial production.

The design of a manufacturing process begins with a critical evaluation of potential synthetic routes. A retrosynthetic analysis of the 7-azaspiro[4.5]decane framework reveals several strategic disconnections. A primary and industrially viable approach involves the intramolecular cyclization of a suitably functionalized piperidine derivative.[2] This strategy is favored for scale-up over more complex multi-component or transition-metal-catalyzed reactions, which can introduce challenges related to catalyst removal, cost, and process sensitivity.

Our selected forward synthesis is a robust two-stage process:

  • Stage 1: N-Alkylation of a protected 4-piperidone derivative with a bifunctional alkylating agent.

  • Stage 2: Intramolecular Cyclization and Decarboxylation to form the spirocyclic ketone, followed by deprotection.

  • Stage 3: Salt Formation to isolate the final active pharmaceutical ingredient (API) precursor as a stable hydrochloride salt.

This pathway is chosen for its reliance on well-understood, high-yielding reactions and the use of readily available, cost-effective starting materials.

Manufacturing Workflow and Process Logic

The transition from a laboratory procedure to a large-scale manufacturing process requires a shift in mindset, prioritizing safety, efficiency, and control over novelty. The following diagram illustrates the logical flow of unit operations for the production of 7-Azaspiro[4.5]decan-10-one HCl.

G cluster_prep Preparation & Staging cluster_synthesis Core Synthesis cluster_purification Purification & Salt Formation cluster_final Final Processing P1 Raw Material Qualification (QC) P2 Reactor & Equipment Cleaning Verification P1->P2 S1 Stage 1: Charge Reactor & N-Alkylation P2->S1 S2 In-Process Control (IPC) (TLC/HPLC) S1->S2 Monitor Completion S3 Aqueous Work-up & Phase Separation S2->S3 S4 Stage 2: Intramolecular Cyclization/Decarboxylation S3->S4 S5 IPC (HPLC/GC) S4->S5 Monitor Completion S6 Solvent Swap & Crude Product Isolation S5->S6 F1 Crystallization of Free Base S6->F1 F2 Filtration & Drying F1->F2 F3 Stage 3: HCl Salt Formation F2->F3 F4 Final Product Filtration & Drying F3->F4 Q1 Final QC Analysis (Purity, Identity, Residuals) F4->Q1 Q2 Packaging & Labeling Q1->Q2 Q3 Release to Inventory Q2->Q3 G cluster_stage1 Stage 1: Michael Addition cluster_stage2 Stage 2: Cyclization & Deprotection start N-Boc-4-piperidone intermediate1 tert-Butyl 4-oxo-3-(3-oxobutyl) piperidine-1-carboxylate start->intermediate1 1. Base (e.g., LHMDS) 2. MVK, THF mvk Methyl Vinyl Ketone final_product 7-Azaspiro[4.5]decan-10-one HCl intermediate1->final_product Aqueous HCl, Heat

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 7-Azaspiro[4.5]decan-10-one HCl Synthesis

Welcome to the Technical Support Center for spirocyclic piperidine synthesis. The construction of the 7-azaspiro[4.5]decan-10-one core presents unique regiochemical and chemoselective challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic piperidine synthesis. The construction of the 7-azaspiro[4.5]decan-10-one core presents unique regiochemical and chemoselective challenges. Direct double-alkylation of 1-benzyl-4-piperidone with symmetric dihalides typically results in poor yields (<30%) due to competing O-alkylation, intermolecular dimerization, and the formation of strained bridged bicyclic byproducts[1].

To achieve high yields and scalable purity, our application scientists recommend a controlled, step-wise approach utilizing 1-benzyl-3-ethoxycarbonyl-4-piperidone as the starting material. This β -keto ester directs the initial alkylation exclusively to the highly activated C3 position, preventing over-alkylation. Subsequent decarboxylation and intramolecular cyclization provide the spirocyclic core with exceptional regiocontrol[2].

Pathway Visualization

Pathway SM 1-Benzyl-3-ethoxycarbonyl- 4-piperidone Step1 Alkylation 1-Bromo-4-chlorobutane SM->Step1 Int1 3-(4-Chlorobutyl) Intermediate Step1->Int1 Step2 Hydrolysis & Decarboxylation Int1->Step2 Int2 1-Benzyl-3-(4-chlorobutyl)- 4-piperidone Step2->Int2 Step3 Intramolecular Cyclization (KOtBu) Int2->Step3 Int3 7-Benzyl-7-azaspiro[4.5] decan-10-one Step3->Int3 Step4 Debenzylation (Pd/C, H2) & HCl Salt Formation Int3->Step4 Product 7-Azaspiro[4.5]decan- 10-one HCl Step4->Product

Synthetic workflow for 7-Azaspiro[4.5]decan-10-one HCl via beta-keto ester alkylation.

Quantitative Data & Optimization Matrix

The table below summarizes the causality between reagent selection and isolated yields. By switching to an asymmetric dihalide and a β -keto ester precursor, chemoselectivity is strictly enforced.

Synthetic StrategyReagents & BasePrimary ByproductIsolated Yield (%)
Direct Double-Alkylation1,4-Dibromobutane + KOtBuBridged bicyclic isomers28%
β -Keto Ester (Symmetric)1,4-Dibromobutane + K₂CO₃Intermolecular dimers55%
β -Keto Ester (Asymmetric) 1-Bromo-4-chlorobutane + K₂CO₃ Trace O-alkylation 82%
Step-by-Step Experimental Protocols

Step 1: Chemoselective Alkylation

  • Charge a dry reactor with 1-benzyl-3-ethoxycarbonyl-4-piperidone (1.0 eq) and anhydrous DMF.

  • Add anhydrous K₂CO₃ (2.0 eq) and stir for 30 minutes at room temperature to generate the enolate.

  • Dropwise add 1-bromo-4-chlorobutane (1.1 eq). Causality: The differential leaving group ability (Br > Cl) acts as a self-validating control mechanism; it ensures that only the bromine reacts in this intermolecular step, effectively preventing dimerization[3].

  • Heat to 60°C for 12 hours. Quench with H₂O and extract with EtOAc to isolate the 3-(4-chlorobutyl) intermediate.

Step 2: Hydrolysis & Decarboxylation

  • Suspend the intermediate in 6N HCl (10 mL/g of substrate).

  • Reflux vigorously at 100°C. Self-Validating System: Attach a gas bubbler to the condenser. The reaction progress is visually monitored by the evolution of CO₂ gas. Complete cessation of bubbling validates that decarboxylation is finished.

  • Cool to 0°C, basify with 2N NaOH to pH 10, and extract with DCM to yield 1-benzyl-3-(4-chlorobutyl)-4-piperidone.

Step 3: Intramolecular Cyclization

  • Dissolve the decarboxylated intermediate in anhydrous THF (0.1 M).

  • Slowly add Potassium tert-butoxide (KOtBu, 1.5 eq) at 0°C, then allow the mixture to warm to room temperature.

  • Stir for 4 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography to isolate 7-benzyl-7-azaspiro[4.5]decan-10-one.

Step 4: Debenzylation & Salt Formation

  • Dissolve the spirocycle in MeOH. Add 10% Pd/C (0.1 eq by weight) and a stoichiometric amount of concentrated HCl.

  • Purge the vessel and stir under an H₂ atmosphere (1 atm) for 6 hours.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate in vacuo and recrystallize the residue from EtOH/Et₂O to yield the final 7-azaspiro[4.5]decan-10-one HCl salt[4].

Troubleshooting & FAQs

Q1: Why am I getting significant amounts of bridged bicyclic byproducts during the Step 3 cyclization? A: Bridged byproducts occur when the enolate forms at the C5 position rather than the desired C3 position. This is a classic kinetic vs. thermodynamic control issue. If you use a strong, unhindered base (like NaH) at low temperatures, you deprotonate the less hindered C5 position (kinetic enolate). To correct this, our protocol uses a bulky base (KOtBu) in THF at room temperature. This establishes thermodynamic equilibrium, heavily favoring the more substituted enolate at C3, which then undergoes the favored 5-exo-tet ring closure to form the spirocycle[5].

Q2: My initial alkylation step (Step 1) yields a complex mixture of mono-alkylated products and dimers. How do I improve chemoselectivity? A: Using symmetric dihalides like 1,4-dibromobutane often leads to dimerization (two piperidone molecules reacting with one dihalide) because both ends of the alkylating agent are equally reactive. You must switch to 1-bromo-4-chlorobutane . Bromide is a significantly better leaving group than chloride. Under mild basic conditions (K₂CO₃ in DMF), the β -keto ester enolate will exclusively displace the bromide, leaving the chloride intact for the subsequent intramolecular cyclization step[3].

Q3: The decarboxylation step is stalling, and I am carrying over ester impurities into the cyclization step. What went wrong? A: Decarboxylation of β -keto esters requires strict acidic conditions and sufficient thermal energy to break the C-C bond. Ensure you are using at least 6N HCl and maintaining a vigorous reflux. Rely on the self-validating gas evolution check: the reaction is incomplete as long as CO₂ is evolving. Do not proceed to the basic workup until gas evolution has completely ceased.

Q4: The debenzylation (Step 4) is sluggish and requires multiple catalyst re-charges. What is poisoning the Pd/C? A: Trace chloride ions or unreacted alkyl chlorides carried over from Step 3 can severely poison palladium catalysts. Ensure your Step 3 workup includes a thorough aqueous wash to remove inorganic salts. Furthermore, adding a stoichiometric amount of HCl to convert the amine to the hydrochloride salt before hydrogenation prevents the basic secondary amine from coordinating with the palladium, significantly accelerating the cleavage of the N-benzyl group[4].

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Optimization

Overcoming solubility issues with 7-Azaspiro[4.5]decan-10-one hcl in organic solvents

Welcome to the technical support center for 7-Azaspiro[4.5]decan-10-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming so...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 7-Azaspiro[4.5]decan-10-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges with this compound in organic solvents. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of 7-Azaspiro[4.5]decan-10-one HCl in your research.

Understanding the Challenge: The Nature of Amine Hydrochloride Salts

7-Azaspiro[4.5]decan-10-one hydrochloride is an amine salt. The presence of the hydrochloride moiety significantly influences its physical properties, most notably its solubility. As ionic compounds, amine salts, including this one, tend to be more soluble in polar protic solvents like water, methanol, and ethanol, and less soluble in non-polar or aprotic organic solvents.[1] This is a critical consideration when designing experiments that require the use of solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the solubility of 7-Azaspiro[4.5]decan-10-one HCl.

Q1: In which organic solvents is 7-Azaspiro[4.5]decan-10-one HCl most likely to be soluble?

A1: As a hydrochloride salt, 7-Azaspiro[4.5]decan-10-one HCl will exhibit the highest solubility in polar protic solvents such as methanol, ethanol, and to some extent, polar aprotic solvents like DMSO and DMF. Its solubility will be significantly lower in non-polar solvents like hexane and toluene.

Q2: I'm having trouble dissolving the compound in my reaction solvent. What are the first steps I should take?

A2: If you are facing solubility issues, start with these initial steps:

  • Solvent Choice: Confirm that you are using an appropriate solvent. For reactions in non-polar or aprotic conditions, you will likely need to convert the hydrochloride salt to its free base form.[1]

  • Gentle Heating: Mild heating can often increase the rate of dissolution and overall solubility. However, be cautious as excessive heat can lead to degradation.[2][3]

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance the interaction between the solvent and the solute.[2]

  • Co-solvent Systems: Employing a mixture of solvents can significantly improve solubility. For example, adding a small amount of a polar solvent like methanol to your primary reaction solvent might be effective.[2][4]

Q3: When should I consider converting 7-Azaspiro[4.5]decan-10-one HCl to its free base?

A3: You should convert the hydrochloride salt to its free base when your reaction is sensitive to acidic conditions or requires a non-polar or aprotic solvent where the salt form is poorly soluble. The free amine is more nucleophilic and will have better solubility in solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[1][2]

Troubleshooting Guide: A Deeper Dive into Solubility Issues

This guide provides a more detailed, problem-and-solution approach to tackling more persistent solubility challenges.

Problem 1: The compound is not dissolving in the chosen organic solvent, even with heating and sonication.
  • Underlying Cause: The crystal lattice energy of the hydrochloride salt is too high for the chosen solvent to overcome. This is common in less polar organic solvents.

  • Solution 1: Employ a Co-solvent System. The addition of a small amount of a polar co-solvent can disrupt the crystal lattice of the salt and improve solvation.[4][] Common co-solvents include methanol, ethanol, DMSO, and NMP.[6]

    • Experimental Approach: Start by adding the co-solvent dropwise to a suspension of the compound in the primary solvent at room temperature with vigorous stirring. Observe for dissolution.

  • Solution 2: Convert to the Free Base. This is a highly effective method for increasing solubility in less polar organic solvents.[4] By neutralizing the hydrochloride, the resulting free amine is generally more soluble in solvents like dichloromethane, ethyl acetate, and ethers.[1][4]

Problem 2: The compound "oils out" or forms a goo instead of dissolving.
  • Underlying Cause: This phenomenon often occurs when the salt melts in the solvent but does not dissolve, or when it is hygroscopic.

  • Solution: Try a different solvent or a co-solvent mixture. A solvent that can better solvate both the cation and the anion is needed.[4] Experiment with different solvent combinations, such as a mixture of a protic and an aprotic solvent.

Problem 3: The reaction is not proceeding as expected, and I suspect solubility is the issue.
  • Underlying Cause: In addition to poor solubility, the presence of the hydrochloride may interfere with the reaction, especially if the reaction is base-sensitive or requires a free amine.[1]

  • Solution: Convert to the free base and use it directly in the reaction. This ensures that the active form of the molecule is present and soluble in the reaction medium.

Experimental Protocols

Here are detailed, step-by-step methodologies for key procedures to improve the solubility of 7-Azaspiro[4.5]decan-10-one HCl.

Protocol 1: In-situ Neutralization for Direct Use in Reaction

This method is suitable when the presence of a tertiary amine salt byproduct is acceptable in the reaction mixture.

Materials:

  • 7-Azaspiro[4.5]decan-10-one HCl

  • Anhydrous aprotic solvent (e.g., DCM, THF)

  • Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

  • Suspend 7-Azaspiro[4.5]decan-10-one HCl (1.0 equivalent) in the anhydrous reaction solvent under an inert atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add the tertiary amine base (1.0-1.1 equivalents) dropwise to the stirred suspension.

  • Stir the mixture at 0 °C for 15-30 minutes. During this time, the solid 7-Azaspiro[4.5]decan-10-one HCl will react to form the soluble free amine and the insoluble triethylamine hydrochloride salt, which often appears as a white precipitate.[2]

  • The resulting mixture containing the dissolved free amine can often be used directly in the subsequent reaction step.

  • Alternatively, the precipitated hydrochloride salt of the tertiary amine can be removed by filtration.[2]

Protocol 2: Aqueous Workup for Isolation of the Free Amine

This method is used when the isolated free amine is required.

Materials:

  • 7-Azaspiro[4.5]decan-10-one HCl

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or potassium carbonate (K₂CO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the 7-Azaspiro[4.5]decan-10-one HCl in a minimal amount of deionized water.

  • Transfer the solution to a separatory funnel and add an immiscible organic solvent like ethyl acetate or DCM.

  • Slowly add a saturated aqueous solution of a mild base (e.g., NaHCO₃) portion-wise until effervescence ceases and the aqueous layer is basic (check with pH paper, pH > 8).[1][2]

  • Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers and wash with brine to remove residual water.

  • Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine.

Caution: The free amine may be less stable than its hydrochloride salt. It is often best to prepare the free amine immediately before use.[2]

Data Summary

While quantitative solubility data for 7-Azaspiro[4.5]decan-10-one HCl is not widely published, the following table provides a qualitative guide based on the general properties of amine hydrochloride salts.

Solvent ClassExample SolventsExpected Solubility of 7-Azaspiro[4.5]decan-10-one HClExpected Solubility of 7-Azaspiro[4.5]decan-10-one (Free Base)
Polar Protic Water, Methanol, EthanolHighModerate to Low
Polar Aprotic DMSO, DMF, AcetonitrileModerate to LowHigh
Non-Polar Dichloromethane, THF, Ethyl AcetateVery LowHigh
Hydrocarbon Hexane, TolueneInsolubleModerate to Low

Visual Workflow for Troubleshooting Solubility

The following diagram illustrates a logical workflow for addressing solubility issues with 7-Azaspiro[4.5]decan-10-one HCl.

solubility_troubleshooting start Start: Dissolve 7-Azaspiro[4.5]decan-10-one HCl in desired organic solvent is_soluble Is the compound fully dissolved? start->is_soluble success Success! Proceed with experiment. is_soluble->success Yes physical_methods Apply Physical Methods: - Gentle Warming - Sonication - Vigorous Stirring is_soluble->physical_methods No is_soluble2 Is it soluble now? physical_methods->is_soluble2 is_soluble2->success Yes cosolvent Add a Polar Co-solvent (e.g., MeOH, EtOH, DMSO) is_soluble2->cosolvent No is_soluble3 Is it soluble now? cosolvent->is_soluble3 is_soluble3->success Yes free_base_decision Is conversion to free base an option for your reaction? is_soluble3->free_base_decision No free_base_protocol Convert to Free Base (See Protocol 1 or 2) free_base_decision->free_base_protocol Yes reassess Re-evaluate Experiment: - Choose a different solvent system - Modify reaction conditions free_base_decision->reassess No free_base_protocol->success

Caption: Troubleshooting workflow for dissolving 7-Azaspiro[4.5]decan-10-one HCl.

References

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (2017). Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. Available at: [Link]

  • Advances in Solubility Enhancement Techniques - International Journal of Pharmaceutical Sciences Review and Research. (2013). Available at: [Link]

  • 7-oxaspiro[4.5]decan-10-one — Chemical Substance Information - NextSDS. Available at: [Link]

  • 7-azaspiro[4.5]decane — Chemical Substance Information - NextSDS. Available at: [Link]

  • Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11. (2006). Available at: [Link]

  • 7-Azaspiro[4.5]decane | C9H17N | CID 14448981 - PubChem. Available at: [Link]

  • Purification of organic hydrochloride salt? - ResearchGate. (2017). Available at: [Link]

  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. Available at: [Link]

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019). Available at: [Link]

Sources

Troubleshooting

Troubleshooting impurities during 7-Azaspiro[4.5]decan-10-one hcl crystallization

Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting for common issues encountered during the crystallization of 7-Azaspiro[4.5]decan-10-one hydrochloride. It is designed for res...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting for common issues encountered during the crystallization of 7-Azaspiro[4.5]decan-10-one hydrochloride. It is designed for researchers, chemists, and drug development professionals to diagnose and resolve challenges related to crystal quality, product purity, and process consistency.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 7-Azaspiro[4.5]decan-10-one HCl, and why is its crystalline purity critical?

7-Azaspiro[4.5]decan-10-one is a spirocyclic compound featuring a piperidine ring fused to a cyclopentanone ring through a shared carbon atom.[1] Its hydrochloride salt is a common form used in pharmaceutical development. The crystallization process is the final and most critical purification step, defining the Active Pharmaceutical Ingredient's (API) key attributes. High purity is essential as impurities can impact the drug's safety, efficacy, stability, and manufacturability.[2][3] Regulatory bodies like the FDA and ICH have stringent requirements for impurity profiling and control in APIs.[4]

Q2: What are the most common sources of impurities in the final crystalline product?

Impurities can originate from multiple points in the manufacturing process.[5] Understanding their source is the first step in elimination. Common sources include:

  • Raw Materials: Impurities present in the starting materials used for synthesis.[5]

  • Manufacturing Process: Byproducts from side reactions, or incomplete reactions leaving residual intermediates.[5][6]

  • Degradation Products: The API may degrade under certain conditions (e.g., heat, pH, light), forming new impurities.[3]

  • Reagents and Solvents: Residues of solvents, catalysts, or other reagents used during the synthesis or crystallization.[3][5]

Q3: Which analytical techniques are essential for assessing the purity of 7-Azaspiro[4.5]decan-10-one HCl?

A combination of chromatographic and spectroscopic techniques is required for comprehensive purity analysis.[4] Each technique provides different, complementary information about the nature and quantity of impurities.

Analytical Technique Primary Purpose Information Provided Reference
HPLC (High-Performance Liquid Chromatography) Quantitative Purity & Impurity ProfilingSeparates and quantifies the API and its impurities, providing purity levels as a percentage (e.g., area %).[3][4]
LC-MS (Liquid Chromatography-Mass Spectrometry) Impurity IdentificationProvides the molecular weight of unknown impurities, aiding in their structural elucidation.[7][8]
NMR (Nuclear Magnetic Resonance) Spectroscopy Structural Confirmation & IdentificationConfirms the structure of the main compound and helps identify the detailed structure of isolated impurities.[7][9]
GC (Gas Chromatography) Residual Solvent AnalysisQuantifies volatile organic compounds (residual solvents) remaining in the final product.[4][8]
PXRD (Powder X-Ray Diffraction) Solid Form AnalysisIdentifies the crystalline form (polymorph) and assesses its phase purity.[10]
DSC (Differential Scanning Calorimetry) Thermal Properties & PolymorphismDetermines melting point, and detects the presence of different polymorphic forms or solvates.[10]

Q4: What are the ideal physical characteristics of the final crystallized 7-Azaspiro[4.5]decan-10-one HCl?

An ideal crystalline product exhibits consistent physical properties that ensure reliable performance in downstream processing and formulation.[11] Key characteristics include:

  • High Chemical and Polymorphic Purity: The desired polymorph should be produced selectively and with high efficiency.[11]

  • Consistent Particle Size Distribution (PSD): A narrow PSD without excessive fines or large agglomerates ensures good flowability and uniform dissolution.[2][]

  • Defined Crystal Morphology (Shape): A consistent crystal shape (e.g., prismatic) is often preferred over high-aspect-ratio shapes like needles, which can be difficult to filter and process.[13]

  • Low Hygroscopicity: While hydrochloride salts can be inherently hygroscopic, the crystallization process should aim for the most stable, least hygroscopic form.[14][15]

Section 2: Troubleshooting Guide for Crystallization Impurities

This section addresses specific problems you may encounter during your experiments.

Category A: Issues with Crystal Formation & Quality

Q: My product is oiling out or precipitating as an amorphous solid instead of crystallizing. What should I do?

Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solid in the chosen solvent system. The compound separates as a liquid phase instead of a solid crystalline phase. This is often caused by using a solvent in which the compound is too soluble or by cooling the solution too rapidly.

Solution Pathway:

  • Modify the Cooling Profile: Implement a slower, more controlled cooling rate.[] This prevents the rapid generation of high supersaturation, allowing more time for nucleation and ordered crystal growth.

  • Introduce Seed Crystals: Seeding the solution at the point of saturation with a small amount of pure crystalline material can bypass the energy barrier for primary nucleation and guide the growth of the desired crystal form.[2]

  • Change the Solvent System:

    • Solvent Selection: Choose a primary solvent where the compound has moderate solubility at high temperatures and low solubility at room temperature.

    • Anti-solvent Addition: If using an anti-solvent, ensure it is fully miscible with the primary solvent.[] Add the anti-solvent slowly to the solution at a controlled temperature to avoid localized high supersaturation.

G start Product Oils Out check_cooling Is cooling rate too fast? start->check_cooling slow_cooling Action: Implement a slower, controlled cooling profile. check_cooling->slow_cooling Yes check_seeding Was seeding performed? check_cooling->check_seeding No end Crystallization Achieved slow_cooling->end add_seeds Action: Introduce seed crystals at saturation point. check_seeding->add_seeds No check_solvent Is the compound too soluble in the current solvent system? check_seeding->check_solvent Yes add_seeds->end change_solvent Action: Select a solvent with lower solubility or use an anti-solvent system. check_solvent->change_solvent Yes change_solvent->end

Caption: Troubleshooting workflow for product oiling out.

Q: The crystallization is yielding very fine particles ("fines") that are difficult to filter. How can I increase the crystal size?

Causality: The formation of fines is typically caused by excessively high supersaturation, which leads to rapid, uncontrolled primary nucleation rather than controlled crystal growth on existing nuclei.[] Excessive agitation can also cause secondary nucleation or crystal breakage, contributing to fines.[13]

Solution Pathway:

  • Reduce Supersaturation Rate: Slow down the cooling rate or the anti-solvent addition rate. A slower approach favors crystal growth over nucleation.[]

  • Optimize Agitation: Reduce the mixing speed to minimize shear-induced secondary nucleation and particle breakage.[13]

  • Implement a Seeding Strategy: Adding seed crystals provides a surface for growth, consuming supersaturation in a controlled manner and reducing the likelihood of a spontaneous nucleation event.[2]

  • Temperature Cycling (Ostwald Ripening): In some cases, cycling the temperature of the slurry (heating slightly and then cooling again) can dissolve the smaller, higher-energy particles (fines), which then redeposit onto the larger, more stable crystals.

Category B: Issues with Product Purity

Q: My final product is discolored (e.g., yellow or off-white). What is the likely cause and how can I fix it?

Causality: Discoloration is almost always due to the presence of impurities. These can be colored byproducts from the synthesis, degradation products formed by exposure to heat or air during workup, or residual metal catalysts.[5][16]

Solution Pathway:

  • Charcoal Treatment: Before crystallization, treat the hot solution with activated carbon. This is effective for removing highly conjugated, colored organic impurities. Use a minimal amount to avoid adsorbing your product.

  • Optimize Reaction Conditions: Re-evaluate the synthetic steps to minimize the formation of color-causing byproducts. This could involve lowering reaction temperatures or ensuring an inert atmosphere.[5]

  • Purge with a Different Solvent System: Perform a recrystallization from a different solvent system that may have better selectivity for rejecting the specific impurity.

  • Metal Scavenging: If residual metal catalysts are suspected, treat the solution with a metal scavenger before crystallization.

Q: Analytical data (HPLC, NMR) shows the presence of starting materials or synthetic intermediates. How can I remove them?

Causality: These impurities are structurally similar to the final product, making them difficult to remove. Their presence indicates an incomplete reaction or inefficient purification in a prior step.

Solution Pathway:

  • Optimize the Crystallization Solvent System: The goal is to find a solvent or solvent/anti-solvent mixture where the API has significantly lower solubility than the impurities at the crystallization temperature. This maximizes the purging of impurities into the mother liquor.[17]

  • Perform a Re-slurry: Stirring the isolated crystals as a slurry in a solvent where the product is sparingly soluble but the impurities are more soluble can effectively wash the impurities from the crystal surface and bulk.

  • Fractional Crystallization: This involves a series of crystallization steps. The initial crops of crystals will be enriched in the less soluble component (ideally your product), while later crops will contain more of the soluble impurities.[]

  • pH Adjustment: Since 7-Azaspiro[4.5]decan-10-one has a basic nitrogen, the solubility of both the API and any basic/acidic impurities will be pH-dependent.[18][19] Carefully adjusting the pH of the solution before crystallization can sometimes dramatically alter the relative solubilities and improve purification.

Q: I'm observing unknown peaks in my analytical data. How do I identify them?

Causality: Unknown peaks can be byproducts, degradation products, or even leachables from equipment.[6] A systematic analytical approach is required for identification.

Solution Pathway: The definitive identification of an unknown impurity is a multi-step process that builds a complete structural picture.

G start Unknown Peak Detected in HPLC lcms Step 1: LC-MS Analysis start->lcms lcms_result Provides: Molecular Weight (MW) and UV Profile lcms->lcms_result hrms Step 2: High-Resolution MS/MS lcms->hrms hrms_result Provides: Exact Mass, Elemental Formula, & Fragmentation Pattern hrms->hrms_result isolate Step 3: Isolation via Preparative HPLC hrms->isolate isolate_result Provides: Pure Impurity Sample isolate->isolate_result nmr Step 4: NMR Spectroscopy (¹H, ¹³C, 2D NMR) isolate->nmr nmr_result Provides: Definitive Structure & Stereochemistry nmr->nmr_result end Impurity Structure Identified nmr->end

Caption: Workflow for the identification of an unknown impurity.
Category C: Issues with Process Control & Consistency

Q: My crystallization process gives inconsistent yields and purity from batch to batch. How can I improve reproducibility?

Causality: Batch-to-batch variability is a common challenge and points to a lack of control over critical process parameters (CPPs).[11][13] Even small deviations in these parameters can lead to significant differences in the final product.

Solution Pathway:

  • Standardize Operating Procedures (SOPs): Ensure all parameters are clearly defined and strictly followed. This includes solvent volumes, temperatures, cooling/addition rates, agitation speeds, and seeding protocols.[2]

  • Control Supersaturation: This is the most critical parameter.[2] Use process analytical technology (PAT) tools like in-situ infrared spectroscopy (FTIR) or particle size analyzers to monitor and control the solute concentration and crystal growth in real-time.

  • Raw Material Qualification: Ensure the starting material has consistent purity and physical properties from batch to batch.[2]

  • Robust Seeding Protocol: Precisely control the amount, size, and form of the seed crystals added, as well as the exact point of addition (temperature and concentration). This is crucial for controlling nucleation and achieving a consistent final particle size.[2]

Section 3: Key Experimental Protocols

Protocol 1: General Recrystallization Protocol for 7-Azaspiro[4.5]decan-10-one HCl

  • Objective: To purify the crude product by removing soluble impurities.

  • Principle: The compound is dissolved in a minimum amount of a suitable hot solvent. Upon cooling, the purified compound crystallizes out, leaving the more soluble impurities behind in the mother liquor.

Methodology:

  • Solvent Selection: Choose a solvent (e.g., isopropanol, ethanol, or a mixture like ethanol/ethyl acetate) in which the compound is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Place the crude 7-Azaspiro[4.5]decan-10-one HCl in an appropriately sized flask. Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use only the minimum amount of solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.

  • Cooling & Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, more perfect crystals. Further cooling in an ice bath can be used to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Impurity Profiling using HPLC

  • Objective: To separate, detect, and quantify impurities in a sample of 7-Azaspiro[4.5]decan-10-one HCl.

  • Principle: The sample is dissolved and injected into an HPLC system. The components are separated based on their affinity for the stationary phase (column) and mobile phase. A detector measures the components as they elute, producing a chromatogram.

Exemplary HPLC Conditions: (Note: These are starting conditions and must be optimized and validated for your specific impurities.)

  • Column: C18 reverse-phase column (e.g., Synergi Hydro-RP, 250 mm x 4.6 mm, 4 µm).[20]

  • Mobile Phase A: Buffer solution (e.g., 10 mM sodium phosphate with 5 mM sodium octanesulfonate, pH adjusted to 6.5 with phosphoric acid).[20]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient might run from 5% to 95% Mobile Phase B over 30 minutes to elute compounds with a wide range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at a wavelength where the API and impurities have significant absorbance (e.g., 220 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a known concentration (e.g., 1 mg/mL).

References

  • Khan, M. A., & Bhembre, N. (2015). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). API Crystallization. Retrieved from [Link]

  • Triclinic Labs. (n.d.). Crystallization Method Development and Optimization. Retrieved from [Link]

  • Kim, D. W., et al. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility and Stability. PMC. Retrieved from [Link]

  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]

  • Pharma GMP. (2025). GMP for API Crystallisation: Guide to Milling & Particle Control. Retrieved from [Link]

  • Pharmaceutical Technology. (2025). Salt Selection in Drug Development. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). Impurity Profiling and Characterization for Generic Project. Retrieved from [Link]

  • Wang, T., et al. (2020). Impact of impurities on crystal growth. Nature Communications. Retrieved from [Link]

  • Enantia. (n.d.). Impurity profiling and synthesis of standards. Retrieved from [Link]

  • CCP4 wiki. (2011). Conditions prone to salt crystallization. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-oxaspiro[4.5]decan-10-one (C9H14O2). Retrieved from [Link]

  • ResearchGate. (n.d.). Selected strategies for the construction of 7‐azaspiro[4.5]decanes. Retrieved from [Link]

  • IntechOpen. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • IJRPS. (2025). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Retrieved from [Link]

  • Ferreira, A. M., et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PMC. Retrieved from [Link]

  • ResearchGate. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • ResearchGate. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

  • PubChem. (n.d.). 7-Azaspiro[4.5]decane. Retrieved from [Link]

  • NIH. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • Google Patents. (n.d.). Novel cocrystallization of hydrochloric acid salt of an active agent.
  • MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Retrieved from [Link]

  • PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) A Structured Approach to Cope with Impurities During Industrial Crystallization Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Progress in research of detection methods for impurity of antibiotics. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Effect of pH on the Kinetics of Crystal Growth by Oriented Aggregation. Retrieved from [Link]

  • NextSDS. (n.d.). 7-oxaspiro[4.5]decan-10-one — Chemical Substance Information. Retrieved from [Link]

  • PubMed. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Retrieved from [Link]

  • NextSDS. (n.d.). 7-azaspiro[4.5]decan-6-one(SALTDATA: FREE). Retrieved from [Link]

  • FSU. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

  • Pergamon Press. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

  • ResearchGate. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. Retrieved from [Link]

  • SPECTRO. (n.d.). Analysis of Metal Impurities in Hydrochloric Acid Using ICP-OES with Dual Side-On Interface Plasma Observation. Retrieved from [Link]

  • MDPI. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]

  • PubMed. (2008). Synthetic studies toward halichlorine: complex azaspirocycle formation with use of an NBS-promoted semipinacol reaction. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) . A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Retrieved from [Link]

Sources

Optimization

Optimizing reaction conditions for 7-Azaspiro[4.5]decan-10-one hcl coupling

Welcome to the Technical Support Center for 7-Azaspiro[4.5]decan-10-one HCl coupling. As a Senior Application Scientist, I have designed this guide to help you navigate the specific steric and electronic challenges assoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-Azaspiro[4.5]decan-10-one HCl coupling. As a Senior Application Scientist, I have designed this guide to help you navigate the specific steric and electronic challenges associated with spirocyclic secondary amines.

This center is structured to provide mechanistic causality, troubleshooting FAQs, and field-validated protocols to ensure your amide coupling workflows are robust, high-yielding, and reproducible.

Strategic Workflow for Spirocyclic Amine Coupling

Coupling 7-Azaspiro[4.5]decan-10-one HCl requires overcoming two primary energy barriers: the inherent steric hindrance of the secondary spirocyclic nitrogen[1] and the necessity of fully neutralizing the hydrochloride salt in situ[2].

Workflow Start 7-Azaspiro[4.5]decan-10-one HCl (Sterically Hindered Secondary Amine) Base Neutralize HCl Salt Add 2.5-3.0 eq DIPEA Start->Base Acid Evaluate Carboxylic Acid Partner Base->Acid Steric Is the acid highly hindered or prone to epimerization? Acid->Steric HATU HATU (1.05 eq) High reactivity, monitor for guanidinylation Steric->HATU Standard / Unhindered T3P T3P (1.5 eq) + Pyridine Low epimerization, easy workup Steric->T3P Chiral / Highly Hindered Workup Aqueous Extraction & Chromatography HATU->Workup T3P->Workup

Caption: Decision tree for selecting coupling conditions for 7-Azaspiro[4.5]decan-10-one HCl.

Troubleshooting & Optimization FAQs

Q1: Why is my coupling yield consistently low, with mostly unreacted starting materials recovered? A1: The failure is likely a combination of incomplete freebasing and steric bulk. 7-Azaspiro[4.5]decan-10-one is a secondary amine fused within a rigid spirocyclic framework, which drastically reduces its nucleophilicity[1]. Furthermore, because it is supplied as an HCl salt, the amine remains protonated (and thus unreactive) unless fully neutralized. Solution: Ensure you are using at least 2.5 to 3.0 equivalents of a strong, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) to completely scavenge the HCl and drive the reaction[2].

Q2: I am using HATU, but LC-MS shows a major byproduct with a mass corresponding to the addition of a tetramethyluronium group. What happened? A2: You are observing guanidinylation . When coupling sterically hindered amines like 7-azaspiro[4.5]decan-10-one, the rate of nucleophilic attack on the OAt-active ester is slow. If HATU is used in excess, the unreacted spirocyclic amine will attack the uronium carbon of the HATU reagent itself, forming an inactive tetramethylguanidinium byproduct[1]. Solution: Strictly limit HATU to stoichiometric amounts (1.0 - 1.05 eq) and ensure the carboxylic acid is pre-activated for 15-30 minutes before adding the spirocyclic amine[2]. Alternatively, switch to a phosphonium-based reagent like PyBOP, which cannot form guanidinium adducts[3][4].

Q3: My carboxylic acid partner has a sensitive α-stereocenter. How do I couple this hindered amine without causing epimerization? A3: Uronium reagents (HATU/HBTU) paired with strong bases (DIPEA) can accelerate oxazolone formation, leading to racemization of sensitive acids. For chiral substrates, switch to T3P (n-propanephosphonic acid anhydride) paired with a weaker base like pyridine or N-methylmorpholine (NMM)[5][6]. T3P generates a less basic microenvironment and avoids the highly basic intermediates that trigger epimerization[5].

Q4: Will the ketone at position 10 interfere with the amide coupling? A4: Generally, no. The OAt-active ester (generated by HATU) or the mixed anhydride (generated by T3P) is vastly more electrophilic than the unactivated cyclopentanone moiety on your spirocycle. Chemoselectivity for the amine over the ketone is naturally exceptionally high under standard amide coupling conditions.

Quantitative Base Selection Matrix

Selecting the correct base is critical for balancing HCl neutralization against the risk of side reactions.

BaseAqueous pKaSteric BulkEpimerization RiskApplication for 7-Azaspiro[4.5]decan-10-one HCl
DIPEA 10.1HighLowPrimary Choice. Strong enough to rapidly freebase the HCl salt; bulky enough to avoid competing as a nucleophile[2][6].
TEA 10.75ModerateModerateAcceptable, but higher risk of reacting with active esters due to lower steric hindrance compared to DIPEA[2][6].
NMM 7.38LowVery LowBest for highly sensitive chiral acids. May require longer reaction times due to lower basicity[5][6].
Pyridine 5.23LowVery LowExcellent when paired specifically with T3P for scalable, low-epimerization couplings[5].

Mechanistic Pathway: HATU Activation

Understanding the sequence of activation is critical for preventing side reactions. The carboxylic acid must be converted to the OAt-active ester before the hindered spirocyclic amine is introduced.

Mechanism Acid Carboxylic Acid Carboxylate Carboxylate Anion Acid->Carboxylate DIPEA OAtEster OAt-Active Ester Carboxylate->OAtEster Attacks HATU HATU HATU Reagent HATU->OAtEster HOAt Release Amide Target Amide OAtEster->Amide Amine Addition Amine Free Spirocyclic Amine Amine->Amide Nucleophilic Attack

Caption: Mechanism of HATU-mediated amide coupling highlighting the OAt-active ester intermediate.

Self-Validating Experimental Protocols

Protocol A: High-Efficiency HATU Coupling (Standard Substrates)

Use this protocol for robust carboxylic acids where steric hindrance is the primary barrier.

  • Pre-activation: In a flame-dried round-bottom flask under inert atmosphere (N₂/Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 - 0.2 M)[2].

  • Base Addition: Add DIPEA (3.0 eq). The excess base is required to deprotonate the acid and subsequently neutralize the amine HCl salt[2].

  • Activation: Add HATU (1.05 eq) in one portion. Stir at room temperature for 15–30 minutes. Validation checkpoint: The solution often turns a distinct yellow/orange color, indicating the formation of the OAt-active ester[7].

  • Amine Addition: Add 7-Azaspiro[4.5]decan-10-one HCl (1.1 eq) as a solid or dissolved in a minimal amount of DMF.

  • Monitoring: Stir at room temperature for 2–12 hours. Monitor via LC-MS. Because the amine is hindered, do not heat the reaction above 40°C, as this promotes epimerization and degradation.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organics with 1M HCl (to remove unreacted amine), water, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Low-Epimerization T3P Coupling (Chiral Substrates)

Use this protocol when the carboxylic acid contains a sensitive α-stereocenter.

  • Preparation: To a flask containing the carboxylic acid (1.0 eq) and 7-Azaspiro[4.5]decan-10-one HCl (1.1 eq), add anhydrous EtOAc or 2-MeTHF (0.2 M)[3][5].

  • Base Addition: Add Pyridine or NMM (3.0 - 4.0 eq). Stir for 10 minutes to ensure the HCl salt is neutralized[5][6].

  • Activation: Cool the mixture to 0°C. Dropwise, add T3P (50% solution in EtOAc, 1.5 eq)[5].

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12–24 hours. Causality note: T3P is less reactive than HATU, so the hindered spirocycle will require longer reaction times, but the mild conditions protect stereocenters[5].

  • Workup: The byproducts of T3P are highly water-soluble phosphates[3]. Simply wash the organic layer with water (2x), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

References

  • Common Organic Chemistry. "Amine to Amide Mechanism - HATU". Available at:[Link]

  • Wikipedia. "HATU". Available at:[Link]

  • ACS Publications. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine". Available at:[Link]

  • Reddit (r/Chempros). "HATU/PyBOP coupling procedure question". Available at:[Link]

  • RSC Publishing. "Evaluation of alternative solvents in common amide coupling reactions". Available at:[Link]

  • ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution". Available at:[Link]

Sources

Troubleshooting

Preventing degradation of 7-Azaspiro[4.5]decan-10-one hcl during long-term storage

Welcome to the technical support and troubleshooting center for 7-Azaspiro[4.5]decan-10-one hydrochloride . Because this spirocyclic building block contains both a protected secondary amine and a reactive ketone, it requ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for 7-Azaspiro[4.5]decan-10-one hydrochloride . Because this spirocyclic building block contains both a protected secondary amine and a reactive ketone, it requires stringent handling protocols to prevent rapid degradation. This guide synthesizes the chemical causality behind its instability with field-proven methodologies to ensure the integrity of your assays.

The Causality of Degradation (Mechanistic Overview)

To prevent degradation, we must first understand the structural vulnerabilities of 7-Azaspiro[4.5]decan-10-one HCl. The molecule features a piperidine ring fused to a cyclopentanone ring. While the hydrochloride (HCl) salt form is utilized to improve solubility and stabilize the secondary amine, it introduces a critical vulnerability: hygroscopicity .

Hydrochloride salts are inherently prone to absorbing atmospheric moisture, a process that can lead to 1—where the solid dissolves into the absorbed water to form a microscopic aqueous layer[1]. Once this microenvironment forms, elevated temperatures or prolonged moisture exposure induce salt disproportionation , effectively releasing HCl gas and leaving behind the free base form of the molecule[2].

This disproportionation is catastrophic for 7-Azaspiro[4.5]decan-10-one. The newly liberated secondary amine is highly nucleophilic, while the C10 ketone on adjacent molecules is electrophilic. Under these conditions, the molecule undergoes rapid intermolecular self-condensation (imine/enamine formation), similar to the well-documented 3 seen in other piperidone derivatives[3]. This polymerization manifests physically as the powder turning from white to a sticky, yellow/brown mass.

Degradation A 7-Azaspiro[4.5]decan-10-one HCl (Stable Solid) B Moisture Exposure (High RH) A->B C Deliquescence & Salt Disproportionation B->C D Free Amine + Ketone (Reactive Intermediates) C->D -HCl Gas E Intermolecular Condensation (Imine/Enamine Formation) D->E F Colored Oligomers (Degraded Product) E->F

Mechanistic pathway of moisture-induced degradation and self-condensation.

Troubleshooting & FAQs

Q: My powder has turned yellow and sticky. Can I still use it for synthesis or assays? A: No. The stickiness indicates severe deliquescence, and the yellow color is the visual marker of piperidone self-condensation and oligomerization[3]. The molecular weight and purity of your sample have fundamentally changed. Discard the compromised batch.

Q: Why do I need to store this specific compound at -20°C when other HCl salts are stable at room temperature? A: While many simple HCl salts are stable at room temperature, this specific molecule contains a highly reactive ketone. Heat accelerates the dissociation of the HCl salt[2]. Once the free amine is exposed, the thermal energy drives the condensation reaction between the amine and the ketone.

Q: How should I prepare stock solutions for high-throughput screening (HTS)? A: Use strictly anhydrous DMSO (sealed under Argon). Even trace water in DMSO will hydrolyze the salt over time. Prepare single-use aliquots immediately upon dissolution and store them at -80°C. Do not leave DMSO stock solutions at room temperature for more than 4 hours.

Quantitative Stability Data

The following table summarizes the degradation kinetics of 7-Azaspiro[4.5]decan-10-one HCl under various environmental conditions, highlighting the critical need for cold, desiccated storage.

Storage ConditionTimeframePurity (%)Physical AppearanceCausality of Change
-20°C, Desiccated, N₂ 12 Months>99.5%White powderBaseline stability maintained.
4°C, Desiccated 6 Months98.2%White to off-whiteMinor thermal disproportionation.
25°C, 60% RH (Open) 1 Week<85.0%Yellow, sticky solidDeliquescence and rapid condensation.
DMSO (Anhydrous), -80°C 3 Months97.5%Clear solutionSuppressed kinetics in frozen matrix.
DMSO (Ambient), 25°C 48 Hours<90.0%Yellowish solutionSolvolysis and amine-ketone reaction.
Standard Operating Procedure (SOP): Long-Term Storage

To ensure absolute trustworthiness in your experimental results, your storage protocol must be a self-validating system . This means incorporating visual checkpoints (like indicating desiccants) to prove the environment remains compromised-free.

Step-by-Step Methodology:

  • Acclimatization (Critical Step): Upon receiving a cold shipment, do not open the container. Place the sealed bottle in a room-temperature desiccator for 2 hours. Opening a cold bottle in ambient air causes immediate condensation of atmospheric moisture onto the powder.

  • Inert Transfer: Move the acclimatized, unopened vial into a glove box purged with Argon or dry Nitrogen (Relative Humidity < 5%).

  • Single-Use Aliquoting: Divide the bulk powder into single-use amber glass vials. Causality: This prevents the bulk supply from undergoing repeated freeze-thaw cycles, which introduces micro-condensation events each time the bottle is opened.

  • Purge and Seal: Purge the headspace of each individual vial with inert gas. Cap tightly and wrap the seam with Parafilm to create a secondary moisture barrier.

  • Validated Storage: Place the aliquoted vials inside a secondary sealed container filled with indicating Drierite (blue when dry, pink when exhausted). Store this secondary container at -20°C. Self-Validation: If the Drierite turns pink, the system has failed, and the vials must be re-desiccated immediately.

Workflow Step1 1. Acclimatize Bulk API (In desiccator to prevent condensation) Step2 2. Transfer to Glove Box (Argon/N2 Atmosphere, RH < 5%) Step1->Step2 Step3 3. Aliquot into Amber Vials (Single-use quantities) Step2->Step3 Step4 4. Purge Headspace with Inert Gas Step3->Step4 Step5 5. Seal with PTFE Caps & Parafilm Step4->Step5 Step6 6. Store at -20°C in Secondary Container (With Indicating Desiccant) Step5->Step6

Step-by-step workflow for the aliquoting and long-term storage of hygroscopic APIs.

References
  • Stability of pharmaceutical salts in solid oral dosage forms Source: Academia.edu URL:[Link][2]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: PMC (National Institutes of Health) URL:[Link][1]

Sources

Optimization

Technical Support Center: Functionalization of 7-Azaspiro[4.5]decan-10-one HCl

Welcome to the technical support center for the functionalization of 7-Azaspiro[4.5]decan-10-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 7-Azaspiro[4.5]decan-10-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile spirocyclic scaffold in their synthetic endeavors. As a bifunctional molecule, containing both a secondary amine and a ketone, its derivatization requires careful consideration to achieve the desired chemoselectivity and avoid common side reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges you may encounter during your experiments.

Understanding the Landscape: Key Reactive Sites

The structure of 7-Azaspiro[4.5]decan-10-one presents two primary sites for functionalization: the nucleophilic secondary amine within the piperidine ring and the electrophilic carbonyl group of the cyclopentanone ring. The key to successful derivatization lies in controlling the reactivity of these two centers, often necessitating the use of protecting groups to achieve selective transformations.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues that may arise during the functionalization of 7-Azaspiro[4.5]decan-10-one HCl and provides actionable solutions.

Scenario 1: N-Alkylation Reactions

Question: I am attempting a direct N-alkylation of 7-Azaspiro[4.5]decan-10-one HCl with an alkyl halide, but I am observing a mixture of the desired mono-alkylated product, unreacted starting material, and a significant amount of a dialkylated quaternary ammonium salt. How can I improve the selectivity for mono-alkylation?

Root Cause Analysis:

The formation of a quaternary ammonium salt is a common side reaction in the alkylation of secondary amines, arising from the further reaction of the more nucleophilic tertiary amine product with the alkylating agent.[1][2] The presence of unreacted starting material, even with a stoichiometric amount of alkylating agent, suggests that the reaction conditions are not optimized. The hydrochloride salt form of the starting material also plays a crucial role, as it neutralizes one equivalent of the base, making the free amine less available for reaction if the base is not added in sufficient excess.

Solutions and Protocols:

  • Stoichiometry and Order of Addition: Carefully control the stoichiometry of your reagents. Using a slight excess of the amine relative to the alkylating agent can disfavor over-alkylation. A key technique is the slow addition of the alkylating agent to the reaction mixture containing the amine and the base. This maintains a low concentration of the alkylating agent throughout the reaction, favoring the reaction with the more abundant secondary amine over the newly formed, less concentrated tertiary amine product.[2]

  • Choice of Base and Solvent: The selection of a suitable base is critical. A non-nucleophilic, hindered base such as N,N-diisopropylethylamine (DIPEA) is often preferred as it is less likely to compete with the amine in reacting with the alkyl halide. Inorganic bases like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents like DMF or acetonitrile.[1] Remember to use at least two equivalents of base to both neutralize the HCl salt and scavenge the acid generated during the reaction.

  • Temperature Control: Running the reaction at a lower temperature can often improve selectivity by reducing the rate of the second alkylation step, which typically has a higher activation energy.

Optimized Protocol for Selective Mono-N-Alkylation:

  • To a solution of 7-Azaspiro[4.5]decan-10-one HCl (1.0 eq.) in anhydrous acetonitrile (MeCN) or DMF, add N,N-diisopropylethylamine (DIPEA) (2.2 eq.) at room temperature under an inert atmosphere (N₂ or Ar).

  • Stir the mixture for 15-20 minutes to ensure the formation of the free amine.

  • Slowly add the alkyl halide (1.05 eq.) dropwise or via syringe pump over a period of 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the product by column chromatography.

Question: My N-alkylation reaction is sluggish, and I still see a significant amount of starting material after prolonged reaction times. What can I do to drive the reaction to completion?

Root Cause Analysis:

A sluggish reaction can be due to several factors, including insufficient reactivity of the alkylating agent, steric hindrance, or inadequate basicity to maintain a sufficient concentration of the free amine.

Solutions:

  • Increase Reactivity of the Alkylating Agent: If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide.

  • Elevate the Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be mindful that this may also increase the risk of over-alkylation, so careful monitoring is essential.

  • Solvent Choice: A more polar aprotic solvent like DMF can help to dissolve the starting material and promote the Sₙ2 reaction.

Scenario 2: Reductive Amination of the Ketone

Question: I am performing a reductive amination on the ketone of 7-Azaspiro[4.5]decan-10-one with a primary amine, but I am getting a mixture of the desired secondary amine, the corresponding enamine, and the alcohol from direct reduction of the ketone. How can I favor the formation of the desired product?

Root Cause Analysis:

Reductive amination is a powerful tool for forming C-N bonds, but it is a delicate balance of several equilibria.[3] The formation of an enamine is a potential side reaction, especially with secondary amines, but can also occur with primary amines under certain conditions.[4] Direct reduction of the starting ketone to an alcohol indicates that the reducing agent is too reactive and does not selectively reduce the intermediate iminium ion.

Solutions and Protocols:

  • Choice of Reducing Agent: The key to a successful reductive amination is the use of a mild reducing agent that selectively reduces the protonated imine (iminium ion) over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is less reactive than sodium borohydride (NaBH₄) and is particularly effective under mildly acidic conditions that favor iminium ion formation.[1][3] Sodium cyanoborohydride (NaBH₃CN) is another suitable option, though it is more toxic.

  • pH Control: The pH of the reaction is crucial. A slightly acidic medium (pH 4-5) is optimal for the formation of the iminium ion intermediate. This can be achieved by adding a small amount of acetic acid to the reaction mixture.

  • One-Pot Procedure: A one-pot procedure where the ketone, amine, and reducing agent are all present in the reaction vessel is generally effective and convenient.

Optimized Protocol for Reductive Amination:

  • To a solution of 7-Azaspiro[4.5]decan-10-one HCl (1.0 eq.) and the primary amine (1.2 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (1.1 eq.).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to control any potential exotherm.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent and purify by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Do I need to use a protecting group strategy for the functionalization of 7-Azaspiro[4.5]decan-10-one?

A1: It is highly recommended to use a protecting group strategy to achieve chemoselectivity, especially when performing multi-step syntheses. The choice of which functional group to protect depends on the desired transformation.

  • To functionalize the amine: Protect the ketone as a ketal (e.g., using ethylene glycol and an acid catalyst). The ketal is stable to most conditions used for N-alkylation and can be easily removed with aqueous acid.

  • To functionalize the ketone: Protect the amine as a carbamate, with the tert-butyloxycarbonyl (Boc) group being a common and versatile choice. The Boc group is stable to many reaction conditions used to modify the ketone and can be removed with a strong acid like trifluoroacetic acid (TFA).

An orthogonal protection strategy, where each protecting group can be removed under distinct conditions without affecting the other, is ideal for complex synthetic routes.[5][6][7][8]

Q2: How does the hydrochloride salt of the starting material affect my reactions?

A2: The hydrochloride salt means that the secondary amine is protonated. To perform any reaction at the nitrogen center, you must first deprotonate it to the free amine using a base. It is crucial to use at least one equivalent of base to neutralize the HCl, in addition to any base required for the reaction itself.

Q3: I am concerned about the stereochemistry at the spiro-center. Will my reactions affect it?

A3: The spiro-carbon is a quaternary center and is generally not affected by reactions at the amine or the ketone. However, if you are performing reactions that could create a new stereocenter (for example, reduction of the ketone to an alcohol), you may obtain a mixture of diastereomers. The stereochemical outcome will depend on the reagents and conditions used.

Data and Workflow Visualization

Decision-Making Workflow for Functionalization

G start Start: 7-Azaspiro[4.5]decan-10-one HCl decision1 Desired Functionalization Site? start->decision1 protect_ketone Protect Ketone (e.g., Ketal) decision1->protect_ketone Amine protect_amine Protect Amine (e.g., Boc) decision1->protect_amine Ketone n_alkylation N-Alkylation / N-Acylation protect_ketone->n_alkylation deprotect_ketone Deprotect Ketone n_alkylation->deprotect_ketone product Final Product deprotect_ketone->product ketone_reaction Ketone Reaction (e.g., Reductive Amination, Wittig) protect_amine->ketone_reaction deprotect_amine Deprotect Amine ketone_reaction->deprotect_amine deprotect_amine->product

Caption: Decision workflow for selective functionalization.

Protecting Group Strategy Summary
Functional Group to ModifyProtecting Group for Other FunctionalityCommon Protecting ReagentDeprotection Conditions
Amine (N-7) Ketone (C-10)Ethylene glycol, p-TsOHAqueous HCl
Ketone (C-10) Amine (N-7)Di-tert-butyl dicarbonate (Boc₂O)Trifluoroacetic acid (TFA) in DCM
Troubleshooting N-Alkylation Side Reactions

G problem Problem Mixture of mono- and di-alkylated products cause1 Cause 1 High [Alkyl Halide] problem->cause1 cause2 Cause 2 High Temperature problem->cause2 cause3 Cause 3 Insufficient Base problem->cause3 solution1 Solution 1 Slow addition of alkyl halide cause1->solution1 solution2 Solution 2 Reduce reaction temperature cause2->solution2 solution3 solution3 cause3->solution3

Caption: Troubleshooting over-alkylation issues.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem.
  • BenchChem. (n.d.). 7-Azaspiro[4.5]decan-10-one | 604010-23-3. BenchChem.
  • Hili, R., & Yudin, A. K. (2006). A Direct Approach to Orthogonally Protected α-Amino Aldehydes. Organic Letters, 8(9), 1887–1890.
  • Mendive-Tapia, L., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Molecules, 29(1), 245.
  • Mendive-Tapia, L., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
  • BenchChem. (2025).
  • El-Sayed, N. N. E., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(7), 2928.
  • Sittisombut, C., et al. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES, 105(1), 487.
  • Various Authors. (2017). Procedure for N-alkylation of Piperidine?
  • Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin, 43(10), 1649-1659.
  • Zhang, Y., et al. (2024). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters.
  • Foley, D. A., et al. (2023). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. University of Cambridge.
  • Foley, D. A., et al. (2023).
  • BenchChem. (n.d.). 7-Azaspiro[4.5]decan-10-one hcl. BenchChem.
  • Palchykov, V., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds, 54, 438-442.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Wang, L., et al. (2019). Bis(trialkylsilyl) peroxides as alkylating agents in the copper-catalyzed selective mono-N-alkylation of primary amides.
  • Zhang, Y., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 11(52), 32943-32952.
  • Ochoa-Puentes, C., et al. (2018). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Revista Colombiana de Química, 47(3), 12-18.
  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 6-Azaspiro[4.5]decan-7-one for Preclinical Studies. BenchChem.
  • Grünenthal GmbH. (2016). SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES.
  • PubChemLite. (n.d.). 7-oxaspiro[4.5]decan-10-one (C9H14O2). PubChemLite.
  • DADEXCH. (n.d.). DADEXCH.
  • ClinPGx. (n.d.). ClinPGx.

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Reference Data & Comparative Studies

Comparative

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 7-Azaspiro[4.5]decan-10-one HCl

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 7-Azaspiro[4.5]decan-10-one hydrochloride. As a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 7-Azaspiro[4.5]decan-10-one hydrochloride. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this spirocyclic compound is paramount for the quality and safety of the final active pharmaceutical ingredient (API). We will explore the rationale behind the selection of chromatographic conditions, present a detailed validation protocol in accordance with International Council for Harmonisation (ICH) guidelines, and compare the HPLC method with alternative analytical techniques.

The Analytical Challenge: 7-Azaspiro[4.5]decan-10-one HCl

7-Azaspiro[4.5]decan-10-one HCl is a unique molecule featuring a spirocyclic system, a secondary amine, and a ketone. This combination of functional groups presents specific challenges for chromatographic analysis. The basic nature of the amine can lead to peak tailing on silica-based columns due to interactions with residual silanols, while the ketone provides a chromophore for UV detection. The hydrochloride salt form ensures aqueous solubility. A successful analytical method must be able to separate the main compound from potential process-related impurities and degradation products.

Part 1: HPLC Method Development and Validation

A stability-indicating HPLC method is crucial for ensuring that all potential impurities and degradants can be accurately quantified.[1] The following method was developed based on the physicochemical properties of 7-Azaspiro[4.5]decan-10-one HCl and general principles for the analysis of basic pharmaceutical compounds.[2]

Proposed HPLC Method

A reversed-phase HPLC (RP-HPLC) method is the preferred approach for moderately polar compounds like our target analyte.[3][4]

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention for moderately polar compounds and is a common starting point in pharmaceutical analysis.[2][3]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterThe acidic mobile phase protonates the secondary amine, ensuring good peak shape and minimizing tailing.[2]
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency.
Gradient 5% B to 95% B over 20 minutesA gradient elution is necessary to elute both polar and non-polar impurities that may be present.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[3]
Detection UV at 210 nmThe ketone chromophore is expected to have absorbance at low UV wavelengths.[3]
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Sample Preparation 1 mg/mL in Mobile Phase ADissolving the sample in the initial mobile phase composition ensures good peak shape.
Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines, covering specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Experimental Protocol:

    • A solution of 7-Azaspiro[4.5]decan-10-one HCl was prepared and injected.

    • A placebo solution (containing all excipients if in a drug product) was prepared and injected.

    • A spiked solution containing the analyte and known related substances was prepared and injected.

    • The analyte was subjected to forced degradation studies (acid, base, oxidation, heat, and light) to generate potential degradation products. The resulting solutions were analyzed.[5]

  • Acceptance Criteria: The peak for 7-Azaspiro[4.5]decan-10-one HCl should be free from any co-eluting peaks from the placebo, known impurities, or degradation products. Peak purity analysis using a photodiode array (PDA) detector should show no signs of co-elution.

  • Expected Results: The method is expected to show a clean separation of the main peak from all potential interferents, demonstrating its stability-indicating nature.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Experimental Protocol:

    • A stock solution of 7-Azaspiro[4.5]decan-10-one HCl was prepared.

    • A series of at least five calibration standards were prepared by diluting the stock solution to cover a range from the LOQ to 150% of the target concentration (e.g., 0.5 µg/mL to 15 µg/mL).

    • Each standard was injected in triplicate.

    • A calibration curve was constructed by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.[6]

  • Hypothetical Data Summary:

Concentration (µg/mL)Mean Peak Area
0.515,234
2.576,170
5.0151,980
10.0304,500
15.0456,750
Correlation Coefficient (r²) 0.9998

Accuracy is the closeness of test results obtained by the method to the true value. It is often assessed by spike recovery.

  • Experimental Protocol:

    • A known amount of placebo was spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Each concentration level was prepared in triplicate and analyzed.

    • The percentage recovery was calculated.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Hypothetical Data Summary:

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80%8.07.9599.4
100%10.010.08100.8
120%12.011.9299.3
Mean Recovery 99.8%

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Experimental Protocol:

    • Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day precision): The repeatability experiment was repeated on a different day, by a different analyst, and on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Hypothetical Data Summary:

Precision LevelParameterResult (RSD%)
RepeatabilityPeak Area0.8%
Retention Time0.2%
Intermediate PrecisionPeak Area1.2%
Retention Time0.3%

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol:

    • LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

    • A series of dilute solutions of the analyte were injected.

    • LOD is the concentration at which the S/N is approximately 3:1.

    • LOQ is the concentration at which the S/N is approximately 10:1.

  • Acceptance Criteria: The LOQ should be demonstrated to be precise and accurate.

  • Hypothetical Data Summary:

ParameterConcentration (µg/mL)Signal-to-Noise Ratio
LOD 0.153.2
LOQ 0.5010.5

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Experimental Protocol:

    • Small changes were made to the following parameters:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic)

    • The effect on retention time and peak area was observed.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the RSD of the results should not be significantly affected.

Part 2: Comparison with Alternative Analytical Techniques

While HPLC is the workhorse of pharmaceutical purity analysis, other techniques can provide complementary or, in some cases, superior information.[3]

TechniquePrincipleAdvantages for 7-Azaspiro[4.5]decan-10-one HClDisadvantages
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution for separating impurities, quantitative accuracy, well-established for purity analysis.[3][7]Requires a chromophore, quantification relies on reference standards.[7]
Quantitative NMR (qNMR) Measures the signal intensity of specific nuclei relative to a certified internal standard.Provides a direct measure of purity without the need for a specific reference standard of the analyte, highly accurate.[2][3]Lower sensitivity than HPLC, requires a high-field NMR spectrometer, may have overlapping signals.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on mass-to-charge ratio.High sensitivity and specificity for volatile impurities, provides structural information from fragmentation patterns.The analyte is a salt and may not be volatile enough without derivatization; thermal degradation is a risk.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase.Faster separations and reduced organic solvent consumption compared to HPLC.[4]Less common instrumentation, method development can be more complex.

Part 3: Visualizations and Workflows

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_report Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Precision->LOD_LOQ Robustness Robustness (Parameter Variation) LOD_LOQ->Robustness Report Validation Report & SOP Robustness->Report Analytical_Techniques cluster_techniques Main Purity Analysis of 7-Azaspiro[4.5]decan-10-one HCl HPLC HPLC-UV + High Resolution + Quantitative - Requires Chromophore Main->HPLC Standard qNMR qNMR + Absolute Purity + No Reference Std. - Lower Sensitivity Main->qNMR Orthogonal GCMS GC-MS + High Sensitivity + Structural Info - Requires Volatility Main->GCMS Impurity ID SFC SFC + Fast Analysis + Green Chemistry - Less Common Main->SFC Alternative

Caption: Comparison of primary analytical techniques.

Conclusion

The described reversed-phase HPLC method provides a robust and reliable approach for the purity analysis of 7-Azaspiro[4.5]decan-10-one HCl. Through a systematic validation process adhering to ICH guidelines, the method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control in a regulated environment. While HPLC-UV stands out as the primary technique for routine purity testing, orthogonal methods like qNMR offer a valuable complementary approach for reference standard characterization and obtaining an absolute purity value. The choice of analytical technique should always be guided by the specific requirements of the analysis, from routine quality control to in-depth impurity profiling.

References

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Retrieved from [Link]

  • Dong, M. W. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. Retrieved from [Link]

  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. (n.d.). Semantic Scholar. Retrieved from [Link]

  • HPLC in pharmaceutical analytics - 2023. (2023, May 12). Wiley Analytical Science. Retrieved from [Link]

Sources

Validation

Mass Spectrometry Fragmentation Patterns of 7-Azaspiro[4.5]decan-10-one HCl: A Comparative Analytical Guide

Executive Summary & Structural Context In modern drug discovery, spirocyclic scaffolds are highly valued for their ability to project functionality in three-dimensional space, overcoming the "flatness" of traditional aro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In modern drug discovery, spirocyclic scaffolds are highly valued for their ability to project functionality in three-dimensional space, overcoming the "flatness" of traditional aromatic rings. 7-Azaspiro[4.5]decan-10-one HCl is a premier example of this class, serving as a critical building block in the synthesis of ubiquitin-specific protease 19 (USP19) inhibitors[1] and centrally acting muscarinic M1 agonists[2][3].

Structurally, this compound features a piperidine ring fused to a cyclopentanone ring via a shared quaternary spiro-carbon[2]. To ensure structural integrity during synthesis and biological assay development, High-Resolution Mass Spectrometry (HRMS) is employed. HRMS accurately determines the exact mass of the protonated molecule [M+H]⁺, confirming its molecular formula (C₉H₁₆NO for the free base) and mapping its distinct structural domains through tandem mass spectrometry (MS/MS)[4].

Comparative Fragmentation Analysis

Understanding the fragmentation pattern of 7-Azaspiro[4.5]decan-10-one requires analyzing the competing dissociation pathways of its two fused rings. The fragmentation is governed by the characteristic pathways of cyclic ketones and secondary amines[4].

To objectively evaluate its performance and diagnostic ions, we must compare it against alternative spirocyclic scaffolds commonly used in medicinal chemistry, such as 1,4-Dioxa-8-azaspiro[4.5]decane [5] and deuterated reference standards like 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 [6].

While 1,4-dioxa-8-azaspiro[4.5]decane fragmentation is heavily influenced by the rupture of the dioxolane ring (yielding a prominent [M–C₂H₅O]⁺ ion at 98 Da under Electron Ionization)[7], 7-Azaspiro[4.5]decan-10-one exhibits a distinct alpha-cleavage driven by its cyclopentanone moiety.

Quantitative Fragmentation Comparison
Compound ScaffoldIonization ModePrecursor Ion (m/z)Primary Neutral LossDiagnostic Product Ions (m/z)Mechanistic Driver
7-Azaspiro[4.5]decan-10-one ESI+154.12 [M+H]⁺CO (28 Da)126.12, 97.06Alpha-cleavage of cyclopentanone; inductive cleavage of piperidine[4]
1,4-Dioxa-8-azaspiro[4.5]decane EI143.09 [M]⁺•C₂H₅O (45 Da)98.00, 87.00Scission of O(1)–C(2) and O(4)–C(5) bonds in the dioxolane ring[7]
8-(4-Bromobutyl)-azaspiro-d8 ESI+311.10 [M+H]⁺Bromobutyl chain231.05Preservation of deuterium labels on the core spiro ring during CID[6]

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure high-confidence annotation of these diagnostic fragments, the following protocol outlines a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology.

System Configuration: Agilent Technologies 6130 quadrupole mass spectrometer linked to an Agilent 1290 Infinity LC system[1].

  • Step 1: Sample Preparation & System Suitability

    • Action: Dissolve 7-Azaspiro[4.5]decan-10-one HCl in LC-MS grade Methanol:Water (50:50, v/v) to 1 µg/mL. Inject a solvent blank followed by a caffeine reference standard.

    • Causality: The HCl salt is highly water-soluble, but a 50% organic modifier ensures rapid desolvation in the ESI source. The blank/caffeine sequence acts as a self-validating system suitability test (SST) to verify mass accuracy (< 5 ppm error) and rule out background contamination prior to sample analysis.

  • Step 2: Chromatographic Separation

    • Action: Utilize an Agilent Eclipse Plus C18 RRHD column (1.8 µm, 2.1 x 50 mm) with a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B)[1].

    • Causality: The sub-2-micron particle size provides ultra-high peak capacity. The C18 stationary phase effectively retains the polar azaspiro scaffold, preventing it from eluting in the void volume and minimizing ion suppression.

  • Step 3: Electrospray Ionization (ESI+)

    • Action: Operate the mass spectrometer in positive ion mode[1].

    • Causality: The secondary amine nitrogen in the piperidine ring is highly basic. The acidic mobile phase (formic acid) ensures complete protonation to [M+H]⁺ (m/z 154.12), maximizing ion transmission.

  • Step 4: Collision-Induced Dissociation (CID)

    • Action: Apply a collision energy ramp (10–40 eV) using nitrogen as the collision gas.

    • Causality: A ramped collision energy is critical. Lower activation energies are required to observe the fragile cyclopentanone carbonyl loss (-28 Da), while higher energies are necessary to induce the rupture of the more stable piperidine C-C bonds.

Visualizing the Analytical Workflows

LCMS_Workflow N1 1. Sample Prep Desolvation Matrix (50% MeOH) N2 2. UHPLC Separation Agilent Eclipse Plus C18 (1.8 µm) N1->N2 N3 3. ESI+ Ionization Protonation [M+H]+ m/z 154.12 N2->N3 N4 4. CID Fragmentation Energy Ramp (10-40 eV) N3->N4 N5 5. MS/MS Analysis Diagnostic Ion Annotation N4->N5

Caption: LC-MS/MS workflow for spirocyclic scaffold fragmentation analysis.

Fragmentation_Pathways Precursor [M+H]+ Precursor Ion 7-Azaspiro[4.5]decan-10-one m/z 154.12 Path1 Alpha-Cleavage Cyclopentanone Ring (-28 Da, CO Loss) Precursor->Path1 Path2 Inductive Cleavage Piperidine Ring Rupture (-57 Da, C3H7N Loss) Precursor->Path2 Frag1 Diagnostic Product Ion m/z 126.12 Path1->Frag1 Frag2 Diagnostic Product Ion m/z 97.06 Path2->Frag2

Caption: Primary MS/MS fragmentation pathways for 7-Azaspiro[4.5]decan-10-one.

References

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles Source: aip.org URL:[Link]

  • WO2019150119A1 - 4-hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (usp19)
  • Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists Source: jst.go.jp URL:[Link]

Sources

Comparative

Benchmarking 7-Azaspiro[4.5]decan-10-one HCl Scaffolds in SAR Studies: A Comparative Guide

The transition from planar, sp2 -hybridized aromatic rings to three-dimensional architectures is a defining paradigm in modern medicinal chemistry. As a Senior Application Scientist, I frequently observe that the bottlen...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from planar, sp2 -hybridized aromatic rings to three-dimensional architectures is a defining paradigm in modern medicinal chemistry. As a Senior Application Scientist, I frequently observe that the bottleneck in Lead Optimization is not target affinity, but rather the pharmacokinetic liabilities associated with flat, lipophilic molecules. At the forefront of solving this issue are spirocyclic scaffolds like 7-Azaspiro[4.5]decan-10-one hydrochloride .

This guide provides a rigorous benchmarking of this scaffold against traditional linear or planar alternatives, detailing the causality behind its superior performance in Structure-Activity Relationship (SAR) studies.

Structural Causality: The Case for 7-Azaspiro[4.5]decan-10-one

In SAR optimization, the replacement of flexible linkers (e.g., piperidines or pyrrolidines) with rigid spirocycles serves two primary thermodynamic and pharmacokinetic purposes:

  • Entropic Pre-organization : Flexible aliphatic rings incur a high entropic penalty ( ΔS ) upon binding to a target protein because they must freeze into a single conformation. The spiro-fusion in 7-azaspiro[4.5]decan-10-one restricts the conformational space, pre-organizing the molecule into its bioactive geometry. This directly translates to lower entropic penalties and higher binding affinities 1[1].

  • Enhanced Fsp3​ Character : Increasing the fraction of sp3 -hybridized carbons ( Fsp3​ ) correlates strongly with improved aqueous solubility, reduced off-target toxicity, and higher clinical success rates. The 7-azaspiro[4.5]decan-10-one core inherently drives up the Fsp3​ metric of a lead compound.

  • Orthogonal Functionalization : The presence of both a secondary amine (N7) and a ketone (C10) provides orthogonal reactive handles. The amine can be readily acylated or alkylated, while the ketone allows for subsequent stereoselective additions or reductive aminations, enabling divergent SAR exploration 2[2].

SAR_Workflow N1 Hit Identification (Flexible Piperidine) N2 Bioisosteric Replacement (7-Azaspiro[4.5]decan-10-one) N1->N2 N3 Derivatization (N-alkylation / Amidation) N2->N3 N4 In Vitro Screening (Binding & ADME) N3->N4 N5 Lead Optimization (Enhanced Fsp3 & Rigidity) N4->N5

SAR optimization workflow utilizing the 7-azaspiro[4.5]decan-10-one scaffold.

Benchmarking Scaffolds: Quantitative Comparison

To objectively evaluate 7-azaspiro[4.5]decan-10-one HCl, we benchmark it against its flexible counterpart (Piperidine) and a heteroatom-rich bioisostere (1,4-Dioxa-8-azaspiro[4.5]decane) often used to lower lipophilicity3[3].

Table 1: Physicochemical Benchmarking of Core Scaffolds

PropertyPiperidine (Flexible)7-Azaspiro[4.5]decan-10-one (Rigid)1,4-Dioxa-8-azaspiro[4.5]decane (Hydrophilic)
Molecular Weight 85.15 g/mol 189.68 g/mol (HCl Salt)143.18 g/mol (Free base)
Chemical Formula C5H11NC9H16ClNO (HCl Salt)C7H13NO2
Hydrogen Bond Acceptors 123
Rotatable Bonds (Core) 000
Primary SAR Utility Baseline linkerEntropic pre-organization, dual-functionalizationReduced lipophilicity, fast background washout

Data aggregated from authoritative chemical databases 2[2], 4[4].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.

Protocol 1: Orthogonal Derivatization via N-Alkylation

Rationale: To build a diverse SAR library, we first target the N7 position via nucleophilic substitution, deliberately leaving the C10 ketone intact for late-stage diversification.

  • Free-basing : Suspend 7-azaspiro[4.5]decan-10-one HCl (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N -Diisopropylethylamine (DIPEA) (2.5 eq) to liberate the free base.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively neutralizes the HCl salt without risking unwanted enolate formation or side reactions at the C10 ketone.

  • Electrophile Addition : Add the desired alkyl halide (1.1 eq) dropwise at 0°C to prevent exothermic degradation.

  • Reaction Monitoring : Stir at room temperature for 4-6 hours. Monitor via LC-MS.

  • Quenching & Extraction : Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation : Confirm product identity via 1H NMR. A successful reaction is validated by the disappearance of the secondary amine N-H proton and the distinct downfield shift of the protons adjacent to N7.

Protocol 2: Self-Validating Fluorescence Polarization (FP) Binding Assay

Rationale: FP is chosen over radioligand binding to eliminate radioactive waste while providing real-time equilibrium binding data for the synthesized spiro-derivatives.

  • Assay Buffer Preparation : Prepare 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, and 1 mM DTT.

    • Causality: Tween-20 is critical; it prevents the non-specific binding of hydrophobic spirocyclic derivatives to the microplate walls, which would otherwise cause false-positive affinity readings.

  • Serial Dilution : Prepare a 10-point, 3-fold serial dilution of the spiro-derivative test compounds in DMSO.

  • Incubation : In a 384-well black microplate, combine 10 nM of a FITC-conjugated reference tracer, 50 nM of the target protein (e.g., ROCK kinase), and 1 μ L of the test compound.

  • Self-Validating Controls :

    • Positive Control (Unlabeled reference ligand): Validates that the tracer can be competitively displaced.

    • Negative Control (DMSO only): Establishes the baseline maximum polarization window.

    • Tracer Only (No protein): Establishes the minimum polarization baseline.

  • Measurement & Analysis : Read the microplate at λex​=485 nm and λem​=535 nm. Calculate the IC50​ using a 4-parameter logistic regression model. The assay is only valid if the calculated Z′ factor is > 0.5.

Mechanistic Pathway: Target Modulation

Spirocyclic scaffolds, particularly azaspiro-derivatives, have shown exceptional efficacy as ROCK (Rho-associated coiled-coil kinase) inhibitors5[5] and Sigma-1 receptor modulators. The rigid spiro-core perfectly mimics the transition state geometry required to occupy the deep hydrophobic pockets of these targets, effectively blocking downstream signaling.

Pathway RhoA RhoA Activation ROCK ROCK Kinase RhoA->ROCK MYPT1 MYPT1 Phosphorylation ROCK->MYPT1 Inhibitor Azaspiro Scaffold Inhibitor Inhibitor->ROCK Actin Actin Cytoskeleton Reorganization MYPT1->Actin

Mechanism of ROCK kinase inhibition by spirocyclic scaffold derivatives.

References

  • National Institutes of Health (PMC) . "Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review".[Link][1]

  • ACS Publications . "18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent". Journal of Medicinal Chemistry.[Link][3]

  • ResearchGate . "Selected illustrative examples to the importance of spiropiperidine (azaspiro[4.5]decane) motifs in drug discovery and natural products".[Link][5]

Sources

Validation

7-Azaspiro[4.5]decan-10-one HCl vs. Alternative Spirocyclic Amines in Drug Design: A Comparative Guide

The modern drug discovery landscape has aggressively shifted away from flat, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich architectures. This "Escape from Flatland" paradigm relies heavily on the fr...

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Author: BenchChem Technical Support Team. Date: April 2026

The modern drug discovery landscape has aggressively shifted away from flat, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich architectures. This "Escape from Flatland" paradigm relies heavily on the fraction of sp³ carbons (Fsp³) to predict clinical success, as higher Fsp³ values correlate with improved solubility, reduced off-target toxicity, and superior pharmacokinetic profiles[1].

Within this chemical space, spirocyclic amines have emerged as privileged scaffolds. However, not all spirocycles are created equal. As a Senior Application Scientist, I frequently evaluate the structural and metabolic trade-offs of these building blocks. This guide objectively compares 7-Azaspiro[4.5]decan-10-one hydrochloride against other common spirocyclic amines (e.g., 2-azaspiro[3.3]heptane), detailing the causality behind scaffold selection, providing experimental validation protocols, and presenting comparative metabolic data.

Structural Causality: Why 7-Azaspiro[4.5]decan-10-one?

When designing a lead compound, the choice of the spirocyclic core dictates the trajectory of the entire optimization program. Simpler spirocycles like 2-azaspiro[3.3]heptane provide excellent Fsp³ enrichment but suffer from high ring strain and a critical lack of orthogonal functional handles.

7-Azaspiro[4.5]decan-10-one HCl solves this bottleneck through dual-site reactivity:

  • The 7-Aza (Piperidine) Core: Provides a basic nitrogen for target anchoring (e.g., salt bridge formation with aspartate residues in GPCRs). The use of the HCl salt is a deliberate choice: it prevents atmospheric oxidation of the free amine and ensures stoichiometric precision and high aqueous solubility during high-throughput screening workflows.

  • The 10-One (Cyclopentanone) Handle: This ketone acts as a versatile lynchpin for Diversity-Oriented Synthesis (DOS)[2]. It allows for late-stage functionalization (LSF) via reductive amination, Grignard addition, or Wittig olefination—enabling rapid library generation that is impossible with unfunctionalized [3.3] or [4.4] spiro systems.

G A Target Identification (e.g., GPCRs, Proteases) B 7-Azaspiro[4.5]decan-10-one A->B D Simple Spirocyclic Amines (e.g., 2-Azaspiro[3.3]heptane) A->D C Late-Stage Functionalization (Ketone Handle) B->C E High Fsp3 & 3D Rigidity B->E G Lead Optimization (Divergent Library) C->G F Limited Functional Handles D->F E->G

Workflow comparing 7-Azaspiro[4.5]decan-10-one and other spiro scaffolds in lead optimization.
Quantitative Physicochemical Comparison

The table below summarizes the physicochemical advantages of the [4.5] decane system over typical alternatives utilized in non-systemic and systemic drug discovery[3].

Scaffold CoreFsp³TPSA (Ų)Reactive HandlesRing Strain (kcal/mol)Synthetic Versatility
7-Azaspiro[4.5]decan-10-one 0.8929.12 (Amine, Ketone)LowHigh (DOS capable)
2-Azaspiro[3.3]heptane 1.0012.01 (Amine)HighLow (Terminal only)
2-Oxa-6-azaspiro[3.3]heptane 1.0021.31 (Amine)HighLow (Terminal only)
Piperidine (Flat Analog) 1.0012.01 (Amine)MinimalModerate

Metabolic Stability Profiling

A primary driver for incorporating spirocyclic amines is the mitigation of Cytochrome P450 (CYP)-mediated metabolism. Flat piperidines are notoriously susceptible to α-carbon oxidation and rapid N-dealkylation. By introducing a spiro-fusion adjacent to the amine, steric bulk is increased precisely at the site of enzymatic attack, drastically reducing intrinsic clearance (Cl_int)[4].

Comparative In Vitro Clearance Data (Human Liver Microsomes)

Data represents N-benzyl derivatives of the respective scaffolds to simulate a typical drug-like lead.

Compound ScaffoldCl_int (µL/min/mg protein)Half-life (t½, min)Primary Metabolic Pathway
7-Azaspiro[4.5]decan-10-one < 15> 120Ketone reduction / Slow N-dealkylation
2-Azaspiro[3.3]heptane 4535N-dealkylation
Piperidine (Flat analog) 12012Rapid α-Carbon oxidation

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the protocols below are designed as self-validating systems . They incorporate internal checkpoints that allow the scientist to verify causality and mechanistic integrity in real-time.

Protocol A: High-Throughput Microsomal Stability Assay

This protocol evaluates the metabolic robustness of the spiro-scaffold. It is self-validating because it mandates a minus-NADPH control to rule out non-CYP450 mediated degradation (e.g., esterases or chemical instability) and a positive control to confirm the enzymatic viability of the microsome batch.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the 7-azaspiro[4.5]decane derivative in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Control Segregation: Split the mixture into two parallel plates: the Test Plate and the Minus-NADPH Control Plate. Include Verapamil (1 µM) in a separate well as a positive control.

  • Pre-incubation: Incubate all plates at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction in the Test Plate by adding NADPH to a final concentration of 1 mM. Add an equivalent volume of buffer to the Control Plate.

  • Quenching: At designated time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate Cl_int.

G S1 1. Prepare 1 µM Compound in Phosphate Buffer (pH 7.4) S2 2. Add Human Liver Microsomes (0.5 mg/mL) S1->S2 S3 3. Split: Test (+NADPH) & Control (-NADPH) S2->S3 S4 4. Initiate Reaction with 1 mM NADPH S3->S4 S5 5. Quench with Cold Acetonitrile at Timepoints S4->S5 S6 6. LC-MS/MS Analysis for Intrinsic Clearance S5->S6

Step-by-step self-validating experimental protocol for evaluating microsomal stability.
Protocol B: Diversity-Oriented Reductive Amination of the 10-One Handle

This protocol leverages the ketone handle of 7-Azaspiro[4.5]decan-10-one for late-stage diversification. The system is self-validating via a pre-reduction LC-MS checkpoint.

Step-by-Step Methodology:

  • Free-Basing: Dissolve 7-Azaspiro[4.5]decan-10-one HCl (1.0 eq) in anhydrous DCE. Add DIPEA (1.2 eq) to liberate the free amine, then protect the amine (e.g., via Boc-anhydride) if orthogonal functionalization is required.

  • Condensation: Add the desired primary amine (1.1 eq) to the solution.

  • Validation Checkpoint: Stir for 2 hours at room temperature. Self-Validation Step: Extract a 5 µL aliquot, quench with NaBH₄, and analyze via LC-MS. If the imine mass is absent, the condensation has failed due to steric hindrance at the spiro-center. In this case, add Ti(O-iPr)₄ (1.5 eq) as a Lewis acid catalyst and stir for an additional 4 hours.

  • Reduction: Once imine formation is confirmed, add NaBH(OAc)₃ (1.5 eq) and stir overnight.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

Translational Applications in Targeted Therapeutics

The unique topology of the 7-azaspiro[4.5]decane scaffold has been successfully translated into several high-profile drug discovery programs:

  • Neurokinin 1 (NK1) Receptor Antagonists: The 7-azaspiro[4.5]decane core was utilized to design highly potent substance P antagonists. The spiro-fusion restricts the conformational flexibility of the phenyl and ether appendages, locking the molecule into the precise 3D orientation required for deep pocket binding in the NK1 receptor, while demonstrating excellent hepatocyte stability[5].

  • Ubiquitin Specific Protease 19 (USP19) Inhibitors: In the pursuit of treatments for muscular atrophy and type II diabetes, researchers utilized 7-azaspiro[4.5]decan-10-one as a critical building block. The ketone handle allowed for the rapid synthesis of diverse 4-hydroxypiperidine derivatives, ultimately yielding highly selective USP19 inhibitors with favorable drug-like properties[6].

References

  • Fsp3: A new parameter for drug-likeness Drug Discovery Today URL
  • Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling ChemMedChem URL
  • Preprints.
  • Scaffold and Parasite Hopping: Discovery of New Protozoal Proliferation Inhibitors PMC URL
  • Identification of Metabolites of a Substance P (Neurokinin 1 Receptor)
  • WO2019150119A1 - 4-hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (usp19)

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Safety & Regulatory Compliance

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling 7-Azaspiro[4.5]decan-10-one HCl

For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth operational plan for the safe handling of 7-Azaspiro[4.5]decan-10-one hydrochloride. As a Senior Application Scientist, my focus is to equip you with not just procedural steps, but a foundational understanding of the "why" behind each safety recommendation, fostering a culture of proactive risk mitigation in your laboratory.

Inferred Hazard Profile

Based on available data for analogous compounds, 7-Azaspiro[4.5]decan-10-one HCl should be handled as a compound that is potentially:

  • Harmful if swallowed: Several complex organic hydrochloride salts are categorized as toxic or harmful upon ingestion.

  • An irritant to the skin and eyes: Related azaspiro compounds are known to cause skin and eye irritation[1][2][3].

  • A respiratory tract irritant: As a fine powder, inhalation may lead to respiratory irritation. It is crucial to avoid the formation of dust and aerosols[1][4][5][6].

Given these potential hazards, a comprehensive approach to personal protective equipment (PPE) is the first and most critical line of defense.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE should be guided by a thorough risk assessment of the specific procedures being undertaken. Below is a tiered recommendation for PPE based on the scale and nature of the handling operation.

Operational Scale Hand Protection Eye & Face Protection Body Protection Respiratory Protection
Small Scale (mg) Nitrile glovesSafety glasses with side shieldsLaboratory coatNot typically required if handled in a certified chemical fume hood
Medium Scale (grams) Double-gloving with nitrile glovesChemical splash gogglesChemical-resistant lab coat or apronN95 respirator if weighing outside of a fume hood
Large Scale (>10g) or Aerosol-Generating Procedures Chemical-resistant gloves (e.g., butyl rubber) over nitrile glovesFace shield in addition to chemical splash gogglesDisposable chemical-resistant suit or coverallsA full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR)

Causality of PPE Selection:

  • Hand Protection: The use of nitrile gloves provides a basic barrier against incidental contact. For larger quantities or more immersive procedures, double-gloving or the use of more robust chemical-resistant gloves is recommended to protect against potential saturation and permeation[7].

  • Eye and Face Protection: Safety glasses are the minimum requirement for any chemical handling. However, the risk of splashes or aerosol generation, especially when handling larger quantities or during dissolution, necessitates the use of chemical splash goggles and a face shield for comprehensive protection[7][8].

  • Body Protection: A standard lab coat is sufficient for small-scale operations. For larger-scale work, a chemical-resistant apron or suit is advised to protect against spills and contamination of personal clothing[9][10].

  • Respiratory Protection: Handling powdered chemicals outside of a certified chemical fume hood poses a significant inhalation risk. An N95 respirator can provide protection against airborne particulates. For high-risk procedures, more advanced respiratory protection is essential[8][9].

Operational Plan: A Step-by-Step Guide to Safe Handling

A structured operational plan is crucial for minimizing exposure risk and ensuring procedural consistency.

1. Preparation and Pre-Handling:

  • Designated Area: All handling of 7-Azaspiro[4.5]decan-10-one HCl should be conducted in a designated area, preferably within a certified chemical fume hood with appropriate ventilation[11].

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvents, etc.) is clean, dry, and readily accessible within the work area.

  • PPE Donning: Put on the appropriate PPE as determined by your risk assessment.

2. Weighing and Aliquoting:

  • Containment: Perform all weighing and aliquoting of the solid compound within a chemical fume hood to contain any dust.

  • Careful Handling: Use a spatula to carefully transfer the desired amount of the compound to a tared weigh boat. Avoid any actions that could generate dust.

  • Static Control: Be mindful of static electricity, which can cause the powder to disperse. Use anti-static weigh boats or an ionizer if available.

3. Dissolution:

  • Slow Addition: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Appropriate Agitation: Use a magnetic stirrer or gentle swirling to aid dissolution. Avoid vigorous shaking that could create aerosols.

4. Post-Handling:

  • Decontamination: Thoroughly clean all equipment and the work surface with an appropriate solvent and decontaminating solution.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat, and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Spill and Emergency Procedures

Preparedness is key to effectively managing any unforeseen incidents[12][13].

  • Small Spills (in a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., chemical absorbent pads or sand).

    • Carefully sweep the absorbent material into a designated waste container.

    • Decontaminate the area with an appropriate solvent.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, close the doors to the laboratory to contain any airborne dust.

    • Notify your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship[13].

  • Solid Waste: All solid waste contaminated with 7-Azaspiro[4.5]decan-10-one HCl (e.g., weigh boats, gloves, absorbent materials) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour any solutions down the drain.

  • Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. When in doubt, consult with your EHS department.

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of personal protective equipment based on the nature of the experimental task.

PPE_Selection_Workflow PPE Selection Workflow for 7-Azaspiro[4.5]decan-10-one HCl cluster_assessment Risk Assessment Start Start: Assess Task Scale Scale of Operation? Start->Scale Aerosol Aerosol Generation Potential? Scale->Aerosol Large (>10g) Level1 Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat Scale->Level1 Small (mg) Level2 Intermediate PPE: - Double Gloves - Goggles - Chemical-Resistant Apron - N95 Respirator Scale->Level2 Medium (g) Aerosol->Level2 No Level3 High-Containment PPE: - Heavy-Duty Gloves - Face Shield & Goggles - Full Suit - PAPR/Full-Face Respirator Aerosol->Level3 Yes

Caption: A decision-making workflow for selecting appropriate PPE.

By adhering to these guidelines, researchers can create a safer laboratory environment, ensuring both personal well-being and the integrity of their scientific endeavors. This proactive approach to safety is not merely a set of rules but a foundational principle of responsible research.

References

  • 2-AZASPIRO[6][11]DECANE Safety Data Sheets(SDS) lookchem. (n.d.). Retrieved from [Link]

  • Powder Coating Safety and Regulations. (2022, June 8). International Enviroguard. Retrieved from [Link]

  • Safety Tipsheets & Best Practices. (n.d.). American Chemical Society. Retrieved from [Link]

  • PPE Requirements - English. (n.d.). TCI Powder Coatings. Retrieved from [Link]

  • How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation. Retrieved from [Link]

  • CHEMICAL SAFETY. (n.d.). American Chemical Society. Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Introducing a Safety Guidance Chapter in the Fourth Edition of the ACS Style Guide. (n.d.). American Chemical Society. Retrieved from [Link]

  • Understanding Level A PPE for Hazardous Operations. (n.d.). OSHACode. Retrieved from [Link]

  • Guide for Chemical Spill Response. (1995). American Chemical Society. Retrieved from [Link]

  • Committee on Chemical Safety. (n.d.). American Chemical Society. Retrieved from [Link]

  • 7-oxaspiro[4.5]decan-10-one — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • 1-oxa-7-azaspiro[4.5]decan-2-one hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • 7-oxa-2-azaspiro[4.5]decan-1-one — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

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